molecular formula C9H16O4 B158113 Dimethyl pimelate CAS No. 1732-08-7

Dimethyl pimelate

Cat. No.: B158113
CAS No.: 1732-08-7
M. Wt: 188.22 g/mol
InChI Key: SHWINQXIGSEZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl pimelate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWINQXIGSEZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061925
Record name Dimethyl heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-08-7
Record name Dimethyl pimelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl heptanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl pimelate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptanedioic acid, 1,7-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl heptanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL HEPTANEDIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1PF3049F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Pimelate (CAS 1732-08-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl pimelate (CAS 1732-08-7), the dimethyl ester of heptanedioic acid, is a versatile chemical intermediate with significant applications in the pharmaceutical, fragrance, and polymer industries. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. The information is presented in a structured format to serve as a practical resource for laboratory and development settings.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1732-08-7
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Melting Point -21 °C[3]
Boiling Point 121-122 °C at 11 mmHg[3]
Density 1.041 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.431[3]
Flash Point >110 °C (>230 °F)[3]
Solubility Soluble in ethanol, benzene, ether. Slightly soluble in water.[3]
Appearance Clear colorless to slightly yellow liquid[1][2]
InChI Key SHWINQXIGSEZAP-UHFFFAOYSA-N
SMILES COC(=O)CCCCCC(=O)OC

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Below are the key spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong carbonyl (C=O) stretch of the ester functional groups.

Frequency (cm⁻¹)Assignment
~1735C=O stretch (ester)
~1170C-O stretch (ester)
2850-2950C-H stretch (alkane)

The IR spectrum for this compound is available on the NIST WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).[5]

¹H NMR (Proton NMR) [5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s6H-OCH₃
~2.30t4H-CH₂-C=O
~1.63m4H-CH₂-CH₂-C=O
~1.35m2H-CH₂-CH₂-CH₂-

¹³C NMR (Carbon-13 NMR) [5]

Chemical Shift (ppm)Assignment
~174.1C=O
~51.5-OCH₃
~34.0-CH₂-C=O
~28.8-CH₂-CH₂-CH₂-
~24.8-CH₂-CH₂-C=O

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. Detailed spectra are available in databases such as ChemicalBook and the Spectral Database for Organic Compounds (SDBS).[1][5]

Synthesis Protocols

This compound can be synthesized through various methods. Two common laboratory-scale protocols are detailed below.

Fischer Esterification of Pimelic Acid

This is a classic method involving the acid-catalyzed esterification of pimelic acid with methanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pimelic acid, an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Final Purification: Purify the crude product by vacuum distillation to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Pimelic_Acid Pimelic Acid Reflux Reflux Pimelic_Acid->Reflux Methanol Methanol Methanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Workup Work-up & Neutralization Reflux->Workup Extraction Extraction Workup->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Dimethyl_Pimelate This compound Purification->Dimethyl_Pimelate

Fig. 1: Fischer Esterification Workflow for this compound Synthesis.
Synthesis from Cyclohexanone and Dimethyl Carbonate

A more modern approach involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a solid base catalyst.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, combine cyclohexanone, dimethyl carbonate, and a solid base catalyst (e.g., MgO).

  • Reaction: Heat the mixture under pressure to the desired reaction temperature and stir for a specified time.

  • Catalyst Removal: After the reaction, cool the mixture and separate the solid catalyst by filtration.

  • Product Isolation: The liquid phase contains the product, this compound, along with any unreacted starting materials and byproducts.

  • Purification: Purify the liquid phase by fractional distillation under reduced pressure to isolate the pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Reaction High-Pressure Reaction Cyclohexanone->Reaction Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Reaction Solid_Base_Catalyst Solid Base Catalyst (e.g., MgO) Solid_Base_Catalyst->Reaction Catalyst_Removal Catalyst Removal (Filtration) Reaction->Catalyst_Removal Purification Purification (Vacuum Distillation) Catalyst_Removal->Purification Dimethyl_Pimelate This compound Purification->Dimethyl_Pimelate

Fig. 2: Synthesis Workflow from Cyclohexanone and Dimethyl Carbonate.

Applications in Research and Development

This compound serves as a valuable building block in various synthetic applications.

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for drug discovery and development.[2]

  • Polymer Chemistry: As a difunctional ester, it can be used as a monomer in the production of polyesters and other polymers.[2]

  • Fragrance and Flavor Industry: It possesses a mild, fruity odor and is utilized in the formulation of fragrances and as a flavoring agent.

  • Lubricants: It finds application as a component in the formulation of lubricants.[3]

  • Internal Standard: In analytical chemistry, it has been used as an internal standard for the analysis of phthalates and other compounds.[3]

Safety and Handling

It is essential to follow standard laboratory safety procedures when handling this compound.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a chemical compound with a well-defined property profile and a range of important applications. This technical guide provides essential data and protocols to support its use in research, development, and commercial applications. The information presented herein, from its fundamental properties to its synthesis and safety, is intended to be a valuable resource for scientists and professionals in the chemical and pharmaceutical fields.

References

An In-Depth Technical Guide to Dimethyl Heptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl heptanedioate, also known as dimethyl pimelate, is a dicarboxylic acid ester with the chemical formula C₉H₁₆O₄. It serves as a versatile intermediate in organic synthesis, finding significant application in the pharmaceutical industry. Notably, it is a key precursor in the synthesis of complex molecules, including certain anti-inflammatory and antimicrobial agents, and is a recognized starting material in the total synthesis of biotin (Vitamin B7). This technical guide provides a comprehensive overview of dimethyl heptanedioate, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its role in significant synthetic pathways relevant to drug development.

Chemical and Physical Properties

Dimethyl heptanedioate is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties
PropertyValueReference
IUPAC Name dimethyl heptanedioate[1]
Synonyms This compound, Heptanedioic acid, dimethyl ester[1]
CAS Number 1732-08-7[1]
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
Appearance Colorless liquid[1]
Density 1.041 g/mL at 25 °C[1]
Boiling Point 121-122 °C at 11 mmHg[1]
Melting Point -21 °C[1]
Refractive Index (n²⁰/D) 1.431[1]
Solubility Soluble in ethanol, benzene, ether; slightly soluble in water[1]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsReference
¹H NMR Spectra available, detailed interpretation pending further analysis.[1]
¹³C NMR Spectra available, detailed interpretation pending further analysis.[1]
Infrared (IR) Spectroscopy Spectra available, characteristic ester C=O stretch expected around 1735 cm⁻¹.[1]
Mass Spectrometry (MS) Spectra available, molecular ion peak (M⁺) expected at m/z 188.[1]

Synthesis of Dimethyl Heptanedioate

The most common and straightforward method for the synthesis of dimethyl heptanedioate is the Fischer esterification of pimelic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol: Fischer Esterification of Pimelic Acid

This protocol outlines the synthesis of dimethyl heptanedioate from pimelic acid and methanol.

Materials:

  • Pimelic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend pimelic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • With caution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for a period of 4-6 hours, or until the reaction is complete (monitoring by TLC is recommended).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude dimethyl heptanedioate.

  • Purify the crude product by vacuum distillation to obtain pure dimethyl heptanedioate.

Key Reactions of Dimethyl Heptanedioate

Dimethyl heptanedioate undergoes reactions typical of esters, with the Dieckmann condensation being a particularly important intramolecular reaction for the formation of cyclic β-keto esters.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In the case of dimethyl heptanedioate, this reaction is used to form a six-membered ring.

Reaction Scheme: Dimethyl heptanedioate, when treated with a strong base such as sodium methoxide, undergoes an intramolecular condensation to form methyl 2-oxocyclohexanecarboxylate.

Detailed Mechanism:

  • A strong base (e.g., methoxide ion) abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate.

  • The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.

  • This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.

  • The intermediate then collapses, expelling a methoxide ion as a leaving group, to form the cyclic β-keto ester.

  • The reaction is typically worked up with a mild acid to neutralize the base and protonate the product.

Dieckmann_Condensation reactant Dimethyl Heptanedioate base + NaOCH₃ reactant->base 1. Base enolate Enolate Intermediate cyclic_intermediate Cyclic Tetrahedral Intermediate enolate->cyclic_intermediate Intramolecular Attack product Methyl 2-oxocyclohexanecarboxylate cyclic_intermediate->product Elimination of CH₃O⁻ acid_workup + H₃O⁺ (workup) product->acid_workup 2. Acid Workup base->enolate Deprotonation

Caption: Mechanism of the Dieckmann Condensation of Dimethyl Heptanedioate.

Applications in Drug Development

Dimethyl heptanedioate's bifunctional nature makes it a valuable building block in the synthesis of various pharmaceutical compounds. Its most notable application is in the total synthesis of biotin.

Role in the Total Synthesis of (+)-Biotin

Dimethyl heptanedioate serves as a key starting material in several synthetic routes to (+)-biotin, a vital coenzyme in many metabolic processes. The synthesis involves the conversion of the linear diester into a cyclic intermediate that forms the core structure of biotin.

Experimental Workflow: Synthesis of a Key Biotin Intermediate

The following workflow outlines the initial steps in a common synthetic route to a key bicyclic lactam intermediate for biotin synthesis, starting from dimethyl heptanedioate.

Biotin_Synthesis_Workflow DMH Dimethyl Heptanedioate step1 Dieckmann Condensation (NaOCH₃, MeOH) DMH->step1 ketoester Methyl 2-oxocyclohexanecarboxylate step1->ketoester step2 Alkylation (e.g., with a suitable electrophile) ketoester->step2 alkylated_ketoester Substituted Ketoester step2->alkylated_ketoester step3 Series of steps including: - Reduction - Lactamization - Functional group manipulations alkylated_ketoester->step3 biotin_intermediate Bicyclic Lactam Intermediate step3->biotin_intermediate

Caption: Synthetic workflow from Dimethyl Heptanedioate to a key Biotin intermediate.

Safety and Handling

Dimethyl heptanedioate should be handled with standard laboratory safety precautions.

  • General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • In case of exposure:

    • Skin contact: Wash off with soap and plenty of water.

    • Eye contact: Flush eyes with water as a precaution.

    • Ingestion: Rinse mouth with water.

    • Inhalation: Move the person into fresh air.

This information is intended for use by qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

Conclusion

Dimethyl heptanedioate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug development. Its straightforward synthesis from pimelic acid and its ability to undergo key transformations, such as the Dieckmann condensation, make it an important building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the pharmaceutical and fine chemical industries.

References

An In-depth Technical Guide to Pimelic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of pimelic acid dimethyl ester. This diester serves as a valuable intermediate in various organic syntheses.

Core Structure and Properties

Pimelic acid dimethyl ester, also known as dimethyl heptanedioate, is the diester formed from pimelic acid and methanol.[1][2][3] Its structure consists of a seven-carbon aliphatic chain with methyl ester groups at both termini.

Chemical Structure:

  • Molecular Formula: C₉H₁₆O₄[1][4][5][6]

  • Molecular Weight: 188.22 g/mol [4][5][7]

  • IUPAC Name: dimethyl heptanedioate[7]

  • CAS Number: 1732-08-7[1][3][4][5][6][8]

The physical and chemical properties of pimelic acid dimethyl ester are summarized in the table below, providing a ready reference for experimental planning.

Table 1: Physicochemical Properties of Pimelic Acid Dimethyl Ester
PropertyValueReference(s)
Appearance Clear, colorless to slightly yellow liquid[4][5][8]
Odor Mild, fruity[1][5][6]
Boiling Point 121-122 °C at 11 mmHg[4][5][8]
Melting Point -21 °C[4]
Density 1.041 g/mL at 25 °C[4][5][8]
Refractive Index (n²⁰/D) 1.431[4][5][8]
Solubility Soluble in ethanol, benzene, ether. Slightly soluble in water.[4][6][8]

Synthesis of Pimelic Acid Dimethyl Ester

The most common and straightforward method for the synthesis of pimelic acid dimethyl ester is the Fischer esterification of pimelic acid with methanol in the presence of an acid catalyst. An alternative approach involves the reaction of cyclohexanone with dimethyl carbonate over a solid base catalyst.[8][9]

Experimental Protocol: Fischer Esterification of Pimelic Acid

This protocol details the synthesis of dimethyl pimelate from pimelic acid and methanol using p-toluenesulfonic acid as a catalyst.

Materials:

  • Pimelic acid (5000 g)

  • Methanol (25000 ml)

  • p-Toluenesulfonic acid (200 g)

  • Sodium carbonate (300 g)

Procedure:

  • To a 50-liter glass reactor equipped with a stirrer and a thermometer, add 5000 g of pimelic acid, 25000 ml of methanol, and 200 g of p-toluenesulfonic acid.

  • Initiate stirring and heat the mixture to reflux.

  • Maintain the reflux for 7 hours. The reaction progress can be monitored by sampling and analyzing the concentration of the starting material. The reaction is considered complete when the pimelic acid concentration is less than 0.5%.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the p-toluenesulfonic acid catalyst by adding 300 g of sodium carbonate and stirring.

  • Filter the mixture to remove the neutralized catalyst and any other solid byproducts.

  • Remove the excess methanol from the filtrate by distillation to obtain crude this compound.

  • Purify the crude product by high-vacuum distillation. At a vacuum of 42 Pa and an oil bath temperature of 110 °C, the this compound will distill at a gas-phase temperature of 74 °C. This process typically yields a product with a purity of 99.8%.[10]

Synthesis_of_Pimelic_Acid_Dimethyl_Ester Pimelic_Acid Pimelic Acid Reaction Reflux, 7h Pimelic_Acid->Reaction Methanol Methanol Methanol->Reaction PTSA p-Toluenesulfonic Acid (Catalyst) PTSA->Reaction Dimethyl_Pimelate Pimelic Acid Dimethyl Ester Water Water Reaction->Dimethyl_Pimelate Reaction->Water

Synthesis of Pimelic Acid Dimethyl Ester via Fischer Esterification.

Spectroscopic Data

The structural elucidation of pimelic acid dimethyl ester is confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 2: Spectroscopic Data for Pimelic Acid Dimethyl Ester
Technique Observed Peaks / Fragments
¹H NMR (CDCl₃) δ ~3.66 (s, 6H, -OCH₃), δ ~2.30 (t, 4H, -CH₂-C=O), δ ~1.62 (quint, 4H, -CH₂-), δ ~1.36 (quint, 2H, -CH₂-)
¹³C NMR (CDCl₃) δ ~174.0 (-C=O), δ ~51.4 (-OCH₃), δ ~33.9 (-CH₂-C=O), δ ~28.7 (-CH₂-), δ ~24.6 (-CH₂-)
IR (liquid film) ~2950 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1435 cm⁻¹ (C-H bend), ~1170 cm⁻¹ (C-O stretch)
Mass Spec (EI) m/z 188 (M⁺), 157 (M-OCH₃)⁺, 129, 115, 98, 87, 74, 59, 55

Relevance in Biological Pathways

While pimelic acid dimethyl ester itself is primarily a synthetic intermediate, its precursor, pimelic acid, is a key intermediate in the biosynthesis of biotin (Vitamin B7) in many bacteria.[11] The biotin synthesis pathway involves the formation of a pimeloyl moiety, which is subsequently used to construct the bicyclic ring structure of biotin.[12] In some bacteria, the synthesis of the pimelate moiety is thought to proceed through a modified fatty acid synthesis pathway where intermediates may be O-methyl esters.[4] This highlights a potential, though indirect, link between methylated forms of pimelic acid and this essential metabolic pathway.

Biotin_Synthesis_Pathway Fatty_Acid_Synthesis Fatty Acid Synthesis Pathway Pimelic_Acid Pimelic Acid Fatty_Acid_Synthesis->Pimelic_Acid Pimeloyl_ACP Pimeloyl-ACP Pimelic_Acid->Pimeloyl_ACP Ring_Assembly Ring Assembly (Multiple Steps) Pimeloyl_ACP->Ring_Assembly Biotin Biotin Ring_Assembly->Biotin

Simplified overview of the role of Pimelic Acid in Biotin biosynthesis.

References

An In-depth Technical Guide to Dimethyl Pimelate: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of dimethyl pimelate, a versatile diester compound. The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Data for this compound

This compound, also known as dimethyl 1,7-heptanedioate or heptanedioic acid dimethyl ester, is a key intermediate in various chemical syntheses.[1][2] The quantitative data for this compound is summarized below.

IdentifierValue
Molecular Formula C₉H₁₆O₄[1][2][3][4]
Molecular Weight 188.22 g/mol [1][4][5]
Linear Formula CH₃O₂C(CH₂)₅CO₂CH₃[5]
CAS Number 1732-08-7[1][3][5]

Structural Representation

The molecular structure of this compound consists of a central seven-carbon chain with methyl ester groups at both ends.

G cluster_0 CH3O H₃CO C=O1 C=O CH3O->C=O1 (CH2)5 (CH₂)₅ C=O1->(CH2)5 C=O2 C=O (CH2)5->C=O2 OCH3 OCH₃ C=O2->OCH3

Caption: Chemical structure of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Dimethyl Pimelate

Introduction

This compound, also known as dimethyl heptanedioate, is the diester formed from pimelic acid and methanol.[1][2][3][4] Its chemical formula is C9H16O4, and it has a molecular weight of 188.22 g/mol .[1][2][4] This compound presents as a clear, colorless to slightly yellow liquid and is utilized as an important intermediate in the synthesis of pharmaceuticals, perfumes, and lubricants.[1][2][3][4] It also serves as an internal standard in the analysis of various esters.[2][3][4] This guide provides a detailed overview of its core physical properties, the experimental methods for their determination, and logical workflows relevant to its chemical synthesis.

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS Number 1732-08-7
Appearance Clear, colorless liquid[1]
Melting Point -21 °C[2][4][5][6][7]
Boiling Point 121-122 °Cat 11 mmHg
Density 1.041 g/mLat 25 °C
Refractive Index 1.431at 20 °C (n20/D)
Vapor Pressure 6.13 Pa (0.0219 mmHg)at 25 °C
Flash Point >110 °C (>230 °F)Closed cup
Solubility Slightly soluble in water. Soluble in ethanol, benzene, and ether.[2][3][4][8]

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for key measurements.

Melting Point Determination (Capillary Method)

The melting point of a substance is a critical indicator of its purity.[9][10] For this compound, which has a sub-zero melting point, this procedure would require a cryostat or a specialized low-temperature apparatus.

Principle: A small, solidified sample in a capillary tube is heated at a controlled rate. The temperature range, from the first sign of liquid formation to the complete liquefaction of the solid, is recorded as the melting point range.[9][11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Detailed Methodology:

  • Sample Preparation: A small amount of liquid this compound is introduced into a thin-walled capillary tube, which is then sealed at one end.[9][10][11] The sample is frozen using a suitable cooling bath (e.g., dry ice/acetone).

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, equipped with a calibrated thermometer or temperature probe.[9][10][12]

  • Heating and Observation: The apparatus is cooled to a temperature well below the expected melting point of -21°C. The temperature is then ramped up slowly, typically at a rate of 1-2°C per minute, as it approaches the melting point.[9][12]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded, along with the temperature at which the entire sample becomes a clear liquid.[9] This provides the melting point range.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13][14][15] As this compound's boiling point is given at reduced pressure (121-122 °C at 11 mmHg), its determination requires a vacuum distillation setup or the use of a nomograph to correct for atmospheric pressure. The Thiele tube method is a common technique for micro-scale determination.[16]

Detailed Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.[13] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[16]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[16] The setup ensures uniform heating.

  • Heating and Observation: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.[16] As the liquid nears its boiling point, air trapped in the capillary tube will escape, followed by a steady stream of vapor bubbles from the sample.[14][16]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and liquid is drawn back into the capillary tube.[16] This indicates that the vapor pressure of the sample is equal to the external pressure.[14]

Density Measurement

Density is the mass per unit volume of a substance. For liquids like this compound, it is typically determined using a pycnometer or a digital density meter.

Detailed Methodology (Pycnometer Method):

  • Preparation: A pycnometer (a glass flask with a specific, accurately known volume) is cleaned, dried, and weighed empty (m1).

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed (m2).

  • Temperature Control: The measurement is performed at a constant, known temperature (e.g., 25°C), often using a water bath, as density is temperature-dependent.

  • Calculation: The mass of the liquid is calculated (m2 - m1). The density (ρ) is then determined by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m2 - m1) / V.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property used for identification and purity assessment.

Detailed Methodology (Abbe Refractometer):

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

  • Temperature Control: The prisms are brought to a constant temperature, typically 20°C, using an integrated water bath, as refractive index varies with temperature.

  • Measurement: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Data Recording: The refractive index value is read directly from the instrument's scale. The "n20/D" notation indicates the measurement was taken at 20°C using the sodium D-line (589 nm) as the light source.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows associated with this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Pimelic Acid Pimelic Acid Esterification\n(Acid Catalyst) Esterification (Acid Catalyst) Pimelic Acid->Esterification\n(Acid Catalyst) Methanol Methanol Methanol->Esterification\n(Acid Catalyst) This compound This compound Esterification\n(Acid Catalyst)->this compound Water Water Esterification\n(Acid Catalyst)->Water

Caption: Synthesis pathway of this compound via esterification.

Boiling_Point_Workflow start Start prep Prepare Sample: - Add liquid to test tube - Insert inverted capillary tube start->prep setup Assemble Apparatus: - Attach to thermometer - Place in Thiele tube prep->setup heat Heat Gently setup->heat observe_bubbles Observe for steady stream of bubbles heat->observe_bubbles observe_bubbles->heat No cool Remove Heat & Cool observe_bubbles->cool Yes observe_entry Observe liquid entering capillary tube cool->observe_entry observe_entry->cool No record Record Temperature as Boiling Point observe_entry->record Yes end_node End record->end_node

Caption: Workflow for boiling point determination via the Thiele tube method.

Refractive_Index_Workflow start Start calibrate Calibrate Refractometer with standard start->calibrate temp_control Set Prism Temperature (e.g., 20°C) calibrate->temp_control apply_sample Apply 1-2 drops of This compound to prism temp_control->apply_sample adjust_view Adjust optics to focus light/dark boundary apply_sample->adjust_view center_crosshairs Center boundary on crosshairs adjust_view->center_crosshairs read_value Read Refractive Index from scale center_crosshairs->read_value end_node End read_value->end_node

Caption: Workflow for refractive index measurement using an Abbe refractometer.

References

Dimethyl Pimelate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl Pimelate

This compound (DMP) is the diester of pimelic acid and methanol, with the chemical formula C9H16O4. It is a colorless to nearly colorless liquid at room temperature.[1][2] DMP is a versatile molecule with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and polymers.[3] Understanding its solubility in various organic solvents is crucial for its application in drug formulation, reaction chemistry, and purification processes.

Qualitative Solubility of this compound

Based on available chemical data, this compound is described as being soluble in several common organic solvents. This qualitative information provides a foundational understanding of its behavior in different solvent classes.

Table 1: Qualitative Solubility of this compound

SolventSolubility
EthanolSoluble[1][2][4]
BenzeneSoluble[1][2][4]
Diethyl EtherSoluble[1][2][4]
WaterSlightly Soluble[1][2]

Note: "Soluble" indicates that the substance readily dissolves, while "Slightly Soluble" suggests limited dissolution.

Quantitative Solubility Data

Despite a thorough review of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in organic solvents (e.g., in g/100 mL or mol/L at various temperatures) is not publicly available. The generation of such data is essential for precise formulation and process design. The following section provides a detailed experimental protocol to determine this critical information.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. The protocol is based on the widely accepted isothermal shake-flask method followed by gravimetric analysis, which is a robust and reliable technique for determining the solubility of a liquid solute.[5][6][7]

Principle

An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the remaining solute.[5][8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Analytical balance (accurate to ±0.0001 g)

  • Pipettes and volumetric flasks (Class A)

  • Syringe filters (PTFE, chemically compatible with the solvent)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_vial Add excess this compound to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial equilibrate Place in thermostatic shaker at constant temperature seal_vial->equilibrate shake Shake until equilibrium is reached (e.g., 24-72 hours) equilibrate->shake settle Allow undissolved phase to settle shake->settle withdraw Withdraw a known volume of the supernatant settle->withdraw filter Filter through a syringe filter withdraw->filter weigh_dish Transfer filtrate to a pre-weighed evaporating dish filter->weigh_dish evaporate Evaporate the solvent in a drying oven weigh_dish->evaporate weigh_residue Cool and weigh the dish with the residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate

Caption: A generalized workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of the Sample:

    • Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the pre-equilibrated organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Shake the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

  • Separation of the Saturated Solution:

    • Once equilibrium is achieved, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for a short period to allow the undissolved this compound to settle.

    • Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a pipette.

    • To ensure the complete removal of any undissolved micro-droplets, pass the withdrawn solution through a chemically inert syringe filter into a clean, pre-weighed evaporating dish.

  • Gravimetric Analysis:

    • Record the exact weight of the evaporating dish containing the filtered saturated solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound. The temperature should be above the boiling point of the solvent but well below the boiling point of this compound.

    • Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

    • Record the final weight of the evaporating dish with the this compound residue.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

To express solubility in other units, such as molarity (mol/L), the density of the solvent and the molecular weight of this compound (188.22 g/mol ) will be required.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. It is crucial to control the temperature accurately during the determination.

  • Polarity of the Solvent: Based on the principle of "like dissolves like," this compound, being a diester, is expected to be more soluble in moderately polar to nonpolar organic solvents.

  • Purity of Components: The purity of both this compound and the solvent can significantly affect the solubility results. High-purity reagents should be used.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the literature, this guide provides a robust and detailed experimental protocol for its determination. By following the outlined shake-flask method with gravimetric analysis, researchers and drug development professionals can generate the precise data necessary for their specific needs, facilitating advancements in formulation, synthesis, and purification processes involving this versatile compound.

References

Synthesis of the Pimelate Moiety in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon dicarboxylic acid, is a crucial precursor for the biosynthesis of biotin (Vitamin B7), an essential cofactor for all domains of life. In bacteria, the synthesis of the pimelate moiety is the first committed stage of biotin production and exhibits remarkable diversity across different species. Understanding these pathways is of significant interest for antimicrobial drug development, as many pathogenic bacteria synthesize biotin de novo, a pathway absent in humans. This technical guide provides an in-depth overview of the known bacterial pathways for pimelate moiety synthesis, detailing the core enzymes, their catalytic mechanisms, and the regulation of these pathways. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the metabolic routes.

Diverse Pathways for Pimelate Moiety Synthesis

Bacteria have evolved at least three distinct pathways to produce the pimeloyl moiety, typically in the form of a thioester (pimeloyl-ACP or pimeloyl-CoA), which then enters the conserved downstream pathway for biotin ring assembly.

The BioC-BioH Pathway in Escherichia coli and other Proteobacteria

In Escherichia coli and many other Gram-negative bacteria, the synthesis of pimeloyl-ACP is intricately linked to the fatty acid synthesis (FAS II) pathway, requiring two dedicated enzymes, BioC and BioH, to divert intermediates for biotin synthesis.[1][2]

The pathway begins with the methylation of the free carboxyl group of malonyl-ACP by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC .[3][4] This methylation is critical as it "masks" the polar carboxyl group, allowing the resulting malonyl-ACP methyl ester to enter the hydrophobic environment of the FAS II machinery.[3] The malonyl-ACP methyl ester then serves as a primer for two rounds of fatty acid elongation, ultimately yielding pimeloyl-ACP methyl ester.[1][5]

The final step in this pathway is the removal of the methyl group by the esterase BioH , which hydrolyzes pimeloyl-ACP methyl ester to pimeloyl-ACP and methanol.[5][6] This step is crucial as it prevents further elongation of the acyl chain and releases the pimeloyl-ACP to be used by BioF, the first enzyme in the biotin ring assembly pathway.[5][7]

The BioI-BioW Pathway in Bacillus subtilis

Bacillus subtilis and other Gram-positive bacteria employ a different strategy that involves a cytochrome P450 enzyme, BioI , and a pimeloyl-CoA synthetase, BioW .[8][9]

BioI is a P450 enzyme that catalyzes the oxidative cleavage of long-chain fatty acids (or their acyl-ACP derivatives) to produce a pimeloyl moiety.[3][8] While the precise mechanism is still under investigation, it is proposed that BioI hydroxylates the fatty acid chain at specific positions, leading to carbon-carbon bond cleavage and the formation of pimeloyl-ACP.[10]

Unlike the E. coli pathway which produces pimeloyl-ACP, the B. subtilis pathway generates free pimelic acid, which is then activated by BioW .[11] BioW is an ATP-dependent pimeloyl-CoA synthetase that ligates pimelate to coenzyme A, forming pimeloyl-CoA.[11] This pimeloyl-CoA then serves as the substrate for the subsequent enzyme in the biotin synthesis pathway, BioF.

The BioZ Pathway in α-Proteobacteria

Many α-proteobacteria, such as Agrobacterium tumefaciens, lack the genes for the BioC/BioH and BioI/BioW pathways. Instead, they utilize a distinct enzyme, BioZ , to initiate pimelate synthesis.[12]

BioZ is a 3-ketoacyl-ACP synthase III (KAS III) homolog that catalyzes a condensation reaction between glutaryl-CoA (derived from lysine degradation) and malonyl-ACP to produce 3-oxopimeloyl-ACP.[12][13] This product then enters the FAS II pathway for reduction to pimeloyl-ACP.[12] This pathway represents a unique intersection of amino acid degradation and fatty acid synthesis to produce the biotin precursor.

Regulation of Pimelate Synthesis

The synthesis of biotin, including the pimelate moiety, is tightly regulated to conserve cellular resources. The primary mechanism of regulation in many bacteria is transcriptional repression of the bio operon by the bifunctional protein BirA .[14][15]

BirA functions as both a biotin protein ligase, which attaches biotin to its target enzymes, and a transcriptional repressor. When biotin levels are high, BirA catalyzes the synthesis of biotinoyl-5'-AMP, which acts as a corepressor.[15][16] The BirA-biotinoyl-5'-AMP complex then dimerizes and binds to the bio operator (bioO), a palindromic sequence in the promoter region of the bio operon, thereby blocking transcription.[16][17] When biotin levels are low, the ligase activity of BirA predominates, and the repressor complex does not form, allowing for the expression of the bio genes.[16]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in pimelate moiety synthesis.

Table 1: Kinetic Parameters of Pimelate Synthesis Enzymes

EnzymeOrganismSubstrate(s)KmkcatVmaxOptimal pHOptimal Temp. (°C)Citation(s)
BioC Bacillus cereusMalonyl-ACP1.8 ± 0.2 µM--7.037[3]
SAM3.5 ± 0.4 µM--7.037[3]
BioH Escherichia colip-Nitrophenyl acetate0.29 mM--8.0-8.520-30[6]
p-Nitrophenyl propionate0.35 mM--8.0-8.520-30[6]
p-Nitrophenyl butyrate0.33 mM--8.0-8.520-30[6]
p-Nitrophenyl caproate0.25 mM--8.0-8.520-30[6]
BioW Aquifex aeolicusPimelate10.7 ± 0.96 µM0.745 ± 0.023 s-1---
BioZ Streptococcus pneumoniaeAcetyl-CoA40.3 µM----[5]
(FabH homolog)Malonyl-ACP18.6 µM----[5]

Table 2: Binding Affinities and Dissociation Constants

MoleculeInteracting PartnerKdOrganismCitation(s)
BioI Myristic acid4.18 ± 0.26 µMBacillus subtilis[18]
Pentadecanoic acid3.58 ± 0.54 µMBacillus subtilis[18]
BirA (Biotin complex)Dimerization~3 x 10-4 MEscherichia coli[16]
BirA65-321 Biotin100-fold decrease vs. intact BirAEscherichia coli[13]
Bio-5'-AMP1000-fold decrease vs. intact BirAEscherichia coli[13]

Experimental Protocols

Protocol 1: Recombinant Protein Purification (General Protocol)

This protocol provides a general framework for the purification of His-tagged recombinant proteins, which can be adapted for BioC, BioH, BioW, and BioZ.

  • Expression: Transform E. coli BL21(DE3) cells with the expression vector containing the gene of interest with an N- or C-terminal His6-tag. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[11][19][20]

  • Cell Lysis: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate the cells on ice to completely lyse them. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.[11][21]

  • Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[20][21]

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by ion-exchange chromatography and/or size-exclusion chromatography.[3][21][22] The choice of resin and buffer conditions will depend on the specific properties (pI, size) of the target protein.

  • Buffer Exchange and Storage: Exchange the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified protein at -80°C.

Protocol 2: In Vitro Dethiobiotin (DTB) Synthesis Assay

This assay measures the overall activity of the pimelate synthesis and early biotin ring assembly pathway by quantifying the production of dethiobiotin.

  • Reaction Mixture: Prepare a reaction mixture (e.g., 100 µL) containing:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl2

    • 1 mM DTT

    • 0.1 mM Pyridoxal-5'-phosphate

    • 50 µM Pimeloyl-ACP (or pimeloyl-CoA for BioW-dependent pathways)

    • 1 mM L-Alanine

    • 10 mM NaHCO3

    • 1 mM ATP

    • 1 mM NADPH

    • Purified BioF, BioA, and BioD enzymes (or a cell-free extract containing these enzymes)[18][23]

  • Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.[18]

  • Quenching: Stop the reaction by heating at 100°C for 5-10 minutes.[18]

  • Bioassay for DTB:

    • Prepare a biotin-auxotrophic E. coli strain that can utilize DTB for growth (e.g., a bioB mutant).

    • Grow the indicator strain in a minimal medium supplemented with a limiting amount of biotin to deplete intracellular stores.

    • Add aliquots of the quenched reaction mixture to the culture of the indicator strain.

    • Incubate the cultures and measure cell growth (e.g., by monitoring OD600). The amount of growth is proportional to the amount of DTB produced in the in vitro reaction.[18][23]

Protocol 3: Resting Cell Assay for Biotin Synthesis

This assay assesses the ability of whole cells to synthesize biotin or its precursors from exogenous substrates.

  • Cell Preparation: Grow the bacterial strain of interest to mid-log phase in a suitable medium. If using a recombinant strain, induce protein expression as required. Harvest the cells by centrifugation and wash them twice with a non-growth medium (e.g., M9 salts or a phosphate buffer) to remove any residual medium components.[24][25]

  • Assay Setup: Resuspend the washed cells in the non-growth medium to a desired cell density (e.g., OD600 of 10-20). Add the substrate of interest (e.g., pimelic acid for the BioW pathway, or a labeled precursor like [13C]-acetate for pathway analysis).[24][25]

  • Incubation: Incubate the cell suspension with shaking at the optimal growth temperature for a defined period (e.g., 1-4 hours).

  • Sample Collection and Analysis: At various time points, take aliquots of the cell suspension. Separate the cells from the supernatant by centrifugation. The supernatant can be analyzed for secreted biotin and its vitamers using a bioassay (as described in Protocol 2) or by analytical methods such as LC-MS. The cell pellet can be lysed and analyzed for intracellular biotin concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

Pimelate_Synthesis_Pathways cluster_ecoli E. coli (BioC-BioH Pathway) cluster_bsubtilis B. subtilis (BioI-BioW Pathway) cluster_alpha α-Proteobacteria (BioZ Pathway) Malonyl_ACP Malonyl-ACP Malonyl_ACP_Me Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_Me BioC (SAM -> SAH) Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester Malonyl_ACP_Me->Pimeloyl_ACP_Me FAS II (2 rounds) Pimeloyl_ACP_Ecoli Pimeloyl-ACP Pimeloyl_ACP_Me->Pimeloyl_ACP_Ecoli BioH (+H2O -> MeOH) Biotin_Ring Biotin Ring Assembly Pimeloyl_ACP_Ecoli->Biotin_Ring Fatty_Acyl_ACP Long-chain fatty acyl-ACP Pimeloyl_ACP_Bsubtilis Pimeloyl-ACP Fatty_Acyl_ACP->Pimeloyl_ACP_Bsubtilis BioI (P450) Pimelate Pimelic Acid Pimeloyl_ACP_Bsubtilis->Pimelate Thioesterase (?) Pimeloyl_CoA Pimeloyl-CoA Pimelate->Pimeloyl_CoA BioW (ATP+CoA -> AMP+PPi) Pimeloyl_CoA->Biotin_Ring Glutaryl_CoA Glutaryl-CoA (from Lysine) Oxopimeloyl_ACP 3-Oxopimeloyl-ACP Glutaryl_CoA->Oxopimeloyl_ACP BioZ Malonyl_ACP_alpha Malonyl-ACP Malonyl_ACP_alpha->Oxopimeloyl_ACP Pimeloyl_ACP_alpha Pimeloyl-ACP Oxopimeloyl_ACP->Pimeloyl_ACP_alpha FAS II (Reduction) Pimeloyl_ACP_alpha->Biotin_Ring

Caption: Overview of the three major bacterial pathways for pimelate moiety synthesis.

BirA_Regulation cluster_low_biotin Low Biotin cluster_high_biotin High Biotin BirA_mono_low BirA (monomer) Holo_protein Holo-carboxylase BirA_mono_low->Holo_protein Biotin Ligase Activity Apo_protein Apo-carboxylase Apo_protein->Holo_protein bio_operon_low bio Operon Transcription_low Transcription bio_operon_low->Transcription_low BirA_mono_high BirA (monomer) BirA_dimer BirA-BioAMP (dimer) BirA_mono_high->BirA_dimer Biotin_ATP Biotin + ATP Bio_AMP Biotinyl-5'-AMP Biotin_ATP->Bio_AMP Bio_AMP->BirA_dimer bioO bio Operator (bioO) BirA_dimer->bioO Binds Transcription_blocked Transcription Blocked bioO->Transcription_blocked

Caption: Regulation of the biotin operon by the bifunctional BirA protein.

In_Vitro_DTB_Assay cluster_reactants Reactants Pimeloyl_Thioester Pimeloyl-ACP or Pimeloyl-CoA Reaction_Vessel Incubate 37°C, 1-3h Pimeloyl_Thioester->Reaction_Vessel Alanine L-Alanine Alanine->Reaction_Vessel Cofactors ATP, NADPH, PLP, Mg2+ Cofactors->Reaction_Vessel Enzymes BioF, BioA, BioD (Purified or Extract) Enzymes->Reaction_Vessel Quench Heat Inactivate (100°C) Reaction_Vessel->Quench Bioassay Bioassay with bioB- E. coli Quench->Bioassay Result Measure Cell Growth (OD600) Bioassay->Result

Caption: Workflow for the in vitro dethiobiotin (DTB) synthesis assay.

Conclusion

The synthesis of the pimelate moiety is a critical, yet varied, aspect of bacterial metabolism. The existence of multiple, distinct pathways highlights the evolutionary adaptability of bacteria to fulfill their requirement for the essential cofactor, biotin. The enzymes in these pathways, particularly those with no homologs in humans, represent promising targets for the development of novel antimicrobial agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to further elucidate these pathways and to exploit them for therapeutic benefit. Further research is needed to fully characterize the kinetics and mechanisms of all the enzymes involved and to explore the potential for pathway engineering for biotechnological applications.

References

Spectroscopic data for Dimethyl pimelate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Pimelate

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 1732-08-7), tailored for researchers, scientists, and professionals in drug development.[1][2][3] It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Furthermore, this document outlines the experimental protocols for obtaining such data and includes a logical workflow diagram for spectroscopic analysis.

Molecular Structure:

  • Chemical Name: Dimethyl heptanedioate[4][5]

  • Synonyms: this compound, Pimelic acid dimethyl ester[4][5]

  • Molecular Formula: C₉H₁₆O₄[1][3][4]

  • Molecular Weight: 188.22 g/mol [3][4]

  • Chemical Structure: CH₃O₂C(CH₂)₅CO₂CH₃

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS, Field Strength: 400 MHz)[1][6]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.67Singlet (s)6HN/A2 x O-CH₃
2.30Triplet (t)4H7.5 Hz2 x -CH₂ -COO-
1.63Quintet4H7.5 Hz2 x -CH₂ -CH₂COO-
1.35Multiplet (m)2HN/A-CH₂-CH₂ -CH₂-

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)[1][7]

Chemical Shift (δ) ppmAssignment
174.12 x C =O
51.42 x O-C H₃
34.02 x -C H₂-COO-
28.8-CH₂-C H₂-CH₂-
24.82 x -C H₂-CH₂COO-
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for this compound (Sample Preparation: Liquid Film)[1]

Frequency (cm⁻¹)IntensityAssignment
2950, 2855StrongC-H stretch (alkane)
1738Strong, SharpC=O stretch (ester)
1437MediumC-H bend (CH₂)
1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.[5]

Table 4: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
1885[M]⁺ (Molecular Ion)
15745[M - OCH₃]⁺
129100[M - COOCH₃]⁺
9850[C₅H₆O₂]⁺
8760[C₄H₇O₂]⁺
5940[COOCH₃]⁺
5575[C₄H₇]⁺

Experimental Protocols

The following are generalized but detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[6][7] A small amount of an internal standard, such as Tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The data is acquired on a 400 MHz NMR spectrometer.[1][6] For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.[8] For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral window, a 30-45° pulse, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed, and the signals are integrated. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation (Neat/Liquid Film): As this compound is a liquid at room temperature, the neat liquid film method is appropriate.[3][9] A single drop of the liquid is placed on the surface of a salt plate (e.g., KBr or NaCl). A second salt plate is carefully placed on top to create a thin, uniform film of the sample between the plates.[10]

  • Data Acquisition: The salt plate assembly is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty spectrometer chamber is collected first.[9] Subsequently, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the key absorption bands. The frequencies of these bands (in cm⁻¹) are correlated with specific molecular vibrations and functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC/MS). The sample is vaporized in a high vacuum environment.

  • Ionization (Electron Ionization - EI): The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation into smaller, charged ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z, which reveals the molecular weight and provides a fragmentation "fingerprint" of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Start cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_result Conclusion Sample This compound Sample NMR_Prep Dissolve in CDCl3 + TMS Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Vaporize Sample in Vacuum Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra (400 MHz) NMR_Prep->NMR_Acq NMR_Analysis Process FID & Assign Peaks NMR_Acq->NMR_Analysis Result Structural Elucidation & Data Compilation NMR_Analysis->Result IR_Acq Acquire Spectrum (FT-IR) IR_Prep->IR_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis IR_Analysis->Result MS_Acq Ionize (EI) & Detect Fragments MS_Prep->MS_Acq MS_Analysis Analyze Fragmentation Pattern MS_Acq->MS_Analysis MS_Analysis->Result

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Note: Synthesis of Dimethyl Pimelate from Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-yield protocol for the synthesis of dimethyl pimelate via the Fischer esterification of pimelic acid. Pimelic acid is reacted with an excess of methanol using p-toluenesulfonic acid as a catalyst to produce the corresponding diester. This method is scalable and consistently provides high-purity this compound, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2] The protocol described herein provides a straightforward procedure for laboratory and pilot-scale production.

Introduction

This compound (CAS 1732-08-7), the dimethyl ester of heptanedioic acid, is a key chemical intermediate in various industrial applications.[1][2][3] It serves as a building block in the synthesis of complex organic molecules and polymers.[1] The most common and direct method for its preparation is the Fischer esterification of pimelic acid with methanol in the presence of an acid catalyst.[1][4][5][6] This process is an equilibrium-driven reaction where the use of excess alcohol as both a reactant and a solvent shifts the equilibrium towards the formation of the ester, ensuring a high conversion rate.[4] This document provides a detailed experimental protocol, including reaction setup, workup, and purification, along with a summary of the expected quantitative data.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from pimelic acid.

ParameterValueReference
Reactants
Pimelic Acid5000 g[7]
Methanol25000 ml[7]
p-Toluenesulfonic Acid200 g[7]
Sodium Carbonate (for neutralization)300 g[7]
Reaction Conditions
TemperatureReflux[7]
Reaction Time7 hours[7]
Product Information
Product NameThis compound[7]
CAS Number1732-08-7[3][7][8][9]
Molecular FormulaC₉H₁₆O₄[7][8][9]
Molecular Weight188.22 g/mol [7][8][9]
Yield and Purity
Crude Product Mass5911 g[7]
Final Product Mass5730 g[7]
Yield98.08%[7]
Purity (GC)99.8%[7]
Physical Properties
AppearanceClear, colorless liquid[8]
Boiling Point121-122 °C @ 11 mmHg[8]
Density1.041 g/mL at 25 °C[8]
Refractive Index (n20/D)1.431[8]

Experimental Protocol

This protocol is based on a large-scale synthesis and can be scaled down as required.

Materials:

  • Pimelic acid

  • Methanol (reagent grade)

  • p-Toluenesulfonic acid monohydrate

  • Sodium carbonate

  • 50 L glass reactor with mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • High-vacuum distillation apparatus

Procedure:

1. Reaction Setup: a. To a 50-liter glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 5000 g of pimelic acid. b. Add 25000 ml of methanol to the reactor. c. Add 200 g of p-toluenesulfonic acid to the mixture.[7]

2. Esterification Reaction: a. Begin stirring the mixture. b. Heat the reactor to reflux and maintain the reflux for 7 hours.[7] c. The reaction progress can be monitored by sampling and analyzing the consumption of pimelic acid (e.g., by TLC or GC). The reaction is considered complete when the raw material is less than 0.5%.[7]

3. Workup: a. After 7 hours, stop heating and allow the reaction mixture to cool to room temperature.[7] b. To neutralize the p-toluenesulfonic acid catalyst, slowly add 300 g of sodium carbonate to the stirred mixture.[7] c. Stir for 30 minutes to ensure complete neutralization. d. Filter the mixture to remove the sodium carbonate and any other solid byproducts. e. Remove the excess methanol from the filtrate using a rotary evaporator to obtain the crude this compound.[7]

4. Purification: a. Transfer the crude this compound (approximately 5911 g) to a suitable single-neck flask for high-vacuum distillation.[7] b. Set up the high-vacuum distillation apparatus. c. Heat the oil bath to 110 °C. d. Apply a high vacuum (approximately 42 Pa). e. Collect the fraction that distills at a gas-phase temperature of 74 °C.[7] f. The purified this compound (approximately 5730 g) will be a clear, colorless liquid with a purity of 99.8%.[7]

5. Storage: a. Store the purified this compound in a cool, dry place. For long-term storage, refrigeration at 0-8 °C is recommended.[8]

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Pimelic Acid, Methanol, p-Toluenesulfonic Acid reflux Reflux for 7h reactants->reflux Heat cooling Cool to RT reflux->cooling neutralization Neutralize with Na2CO3 cooling->neutralization filtration Filter neutralization->filtration evaporation Remove Methanol filtration->evaporation distillation High-Vacuum Distillation evaporation->distillation Crude Product product Pure this compound distillation->product

References

Application Notes and Protocols for Polyester Synthesis Using Dimethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl pimelate in the synthesis of polyesters. Detailed protocols for chemical and enzymatic polymerization are outlined, along with methods for the characterization of the resulting polymers.

Introduction

This compound is a seven-carbon aliphatic diester that serves as a valuable monomer for the synthesis of a variety of polyesters. The incorporation of the flexible seven-carbon pimelate unit into the polyester backbone can impart desirable properties such as increased flexibility, lower glass transition temperatures, and enhanced biodegradability. These characteristics make polyesters derived from this compound suitable for a range of applications, including as specialty polymers, in the formulation of plasticizers, and as components in drug delivery systems.[1][2][3]

The synthesis of polyesters from this compound is typically achieved through polycondensation reactions with various diols. Both chemical and enzymatic routes can be employed, each offering distinct advantages in controlling the polymer structure and properties.

Chemical Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing polyesters. This solvent-free process involves the reaction of a diester with a diol at elevated temperatures, typically in the presence of a catalyst. The reaction proceeds in two stages: transesterification followed by polycondensation, during which methanol is removed to drive the reaction towards the formation of high molecular weight polymer.

Experimental Protocol: Two-Stage Melt Polycondensation of this compound and 1,6-Hexanediol

This protocol describes the synthesis of poly(hexamethylene pimelate).

Materials:

  • This compound (DMP)

  • 1,6-Hexanediol (HDO)

  • Titanium(IV) isopropoxide (TIS) or other suitable catalyst (e.g., tetrabutyl titanate(IV) (TBT), dibutyltin(IV) oxide (DBTO))[4]

  • Nitrogen or Argon gas (for inert atmosphere)

  • Chloroform (for purification)

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Schlenk line or similar apparatus for inert atmosphere operations.

Procedure:

Stage 1: Transesterification

  • Charge the reaction flask with equimolar amounts of this compound and a slight excess of 1,6-hexanediol (e.g., 1:1.1 molar ratio).

  • Add the catalyst. A typical catalyst concentration is in the range of 200-500 ppm relative to the weight of the diester.[4]

  • Flush the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Heat the mixture under a gentle stream of inert gas to a temperature of 160-180°C with continuous stirring.

  • Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage for 2-4 hours, or until the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 200-230°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This facilitates the removal of excess 1,6-hexanediol and drives the polymerization reaction forward.

  • Continue the reaction under high vacuum and elevated temperature for an additional 3-5 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester builds.

  • Once the desired viscosity is achieved, cool the reactor to room temperature under an inert atmosphere.

  • The resulting polyester can be purified by dissolving it in a suitable solvent like chloroform and then precipitating it in a non-solvent such as cold methanol.

  • Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Enzymatic Synthesis of Polyesters

Enzymatic polymerization offers a greener alternative to traditional chemical synthesis, often proceeding under milder reaction conditions and with high selectivity.[1][3] Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are effective catalysts for the polycondensation of diesters and diols.[1][5]

Experimental Protocol: Enzymatic Polycondensation of this compound and 1,6-Hexanediol

This protocol outlines a solvent-free enzymatic approach to synthesize poly(hexamethylene pimelate).

Materials:

  • This compound (DMP)

  • 1,6-Hexanediol (HDO)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Diphenyl ether (optional, as a solvent to achieve higher molecular weights)[5]

  • Chloroform (for purification)

  • Methanol (for precipitation)

Equipment:

  • Schlenk tube or a small reaction vessel.

  • Heating block or oil bath with a temperature controller.

  • Vacuum pump.

  • Magnetic stirrer.

Procedure:

  • Add equimolar amounts of this compound and 1,6-hexanediol to the reaction vessel.

  • Add the immobilized lipase. A typical enzyme loading is 5-10% (w/w) of the total monomer weight.[5]

  • If using a solvent, add diphenyl ether.

  • Heat the mixture to a temperature of 80-100°C with continuous stirring. The reaction is typically carried out in a two-step process.

    • Oligomerization Step: Maintain the reaction at atmospheric pressure for the first 2-4 hours to form low molecular weight oligomers.[5]

    • Polycondensation Step: Apply a vacuum to the system to remove the methanol byproduct and drive the polymerization. Continue the reaction under vacuum for an additional 24-48 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the product in chloroform.

  • Separate the immobilized enzyme by filtration for potential reuse.

  • Precipitate the polyester by adding the chloroform solution to cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven at a temperature below its melting point.

Characterization of Polyesters

The synthesized polyesters should be characterized to determine their molecular weight, thermal properties, and chemical structure.

PropertyAnalytical TechniqueTypical Information Obtained
Molecular Weight Gel Permeation Chromatography (GPC)Number average molecular weight (Mn), Weight average molecular weight (Mw), Polydispersity index (PDI)
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)Confirmation of ester linkages, monomer incorporation, and end-group analysis.
Thermal Properties Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), Melting temperature (Tm), Crystallization temperature (Tc), Enthalpy of fusion (ΔHm)
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature (Td)
Crystalline Structure X-ray Diffraction (XRD)Degree of crystallinity, crystal structure

Note: Specific quantitative data for polyesters derived from this compound is not extensively available in the public literature. The properties of the final polymer will depend on the specific diol used, the catalyst, and the polymerization conditions. The provided protocols serve as a starting point for synthesis, and characterization is essential to determine the properties of the resulting material.

Visualizing the Synthesis and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reaction and the experimental workflow.

polyester_synthesis DMP This compound CH3OOC-(CH2)5-COOCH3 Polyester Polyester [-OOC-(CH2)5-COO-R-O-]n DMP->Polyester + Diol Diol Diol HO-R-OH Methanol Methanol CH3OH Polyester->Methanol + nCH3OH

Caption: Polycondensation of this compound and a Diol.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomer Preparation (this compound + Diol) Polymerization Polymerization (Melt or Enzymatic) Monomers->Polymerization Purification Purification (Dissolution & Precipitation) Polymerization->Purification Drying Drying Purification->Drying GPC GPC (Molecular Weight) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC (Thermal Properties) Drying->DSC TGA TGA (Thermal Stability) Drying->TGA

Caption: General Experimental Workflow for Polyester Synthesis.

References

Application Notes and Protocols: Dimethyl Pimelate in Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pimelate (DMP), the dimethyl ester of heptanedioic acid, is a versatile C7 difunctional monomer increasingly recognized for its potential in polymer science.[1] Its linear and flexible seven-carbon chain makes it an attractive building block for the synthesis of aliphatic polyesters and polyamides through polycondensation reactions. The resulting polymers may exhibit desirable properties such as flexibility, thermal stability, and biocompatibility, making them suitable for a range of applications, from advanced materials to biomedical uses, including drug delivery systems.[1][2][3]

These application notes provide an overview of the use of this compound as a monomer in polycondensation reactions, offering detailed experimental protocols for both melt and enzymatic polymerization methods. Additionally, this document summarizes the key physicochemical properties of the monomer and related polyesters and discusses the relevance of these materials in the context of drug development.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing and controlling polymerization reactions.

PropertyValueReference
CAS Number 1732-08-7[1]
Molecular Formula C9H16O4[1]
Molecular Weight 188.22 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 121-122 °C at 11 mmHg[1]
Density 1.041 g/mL at 25 °C[1]

Polycondensation Reactions with this compound

This compound can undergo polycondensation with various co-monomers, typically diols or diamines, to produce polyesters or polyamides, respectively. The reaction involves the elimination of a small molecule, in this case, methanol.

Two primary methods for the polycondensation of this compound are melt polycondensation and enzymatic polycondensation.

Melt Polycondensation

This technique involves heating the monomers above their melting points in the presence of a catalyst, typically under vacuum to facilitate the removal of the methanol byproduct and drive the reaction towards high molecular weight polymer formation.

This protocol describes the synthesis of poly(butylene pimelate).

Materials:

  • This compound (DMP)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Nitrogen gas (high purity)

  • Argon gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation condenser

  • Nitrogen/Argon inlet

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Charging the Reactor: Charge the three-necked flask with equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., 1.2:1 molar ratio of diol to diester) can be used to compensate for any loss due to volatility.

  • Catalyst Addition: Add the catalyst, for example, titanium(IV) butoxide, at a concentration of 200-500 ppm relative to the weight of the this compound.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.

  • First Stage (Transesterification):

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to 160-180°C.

    • Maintain this temperature for 2-4 hours to facilitate the transesterification reaction, during which methanol will be distilled off.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes.

    • Continue the reaction under high vacuum and high temperature for another 3-5 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chain grows.

  • Reaction Termination and Product Recovery:

    • Stop the heating and stirring.

    • Introduce nitrogen or argon gas to bring the reactor back to atmospheric pressure.

    • Once cooled to a safe temperature, the solid polymer can be carefully removed from the flask.

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

    • Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Enzymatic Polycondensation

Enzymatic polycondensation offers a greener alternative to traditional melt polycondensation, proceeding under milder reaction conditions and avoiding the use of potentially toxic metal catalysts. Lipases, such as Candida antarctica Lipase B (CALB), are commonly used for this purpose.

Materials:

  • This compound (DMP)

  • 1,4-Butanediol (BDO)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Diphenyl ether (or another suitable high-boiling point solvent, optional for solvent-based reaction)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or a similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • Vacuum pump

Procedure:

  • Monomer and Enzyme Addition: Add equimolar amounts of this compound and 1,4-butanediol to the reaction vessel.

  • Enzyme Loading: Add the immobilized lipase, typically at 5-10% (w/w) of the total monomer weight.

  • Reaction Setup:

    • Solvent-free (Melt): If conducting a solvent-free reaction, proceed to the next step.

    • Solvent-based: If using a solvent, add diphenyl ether to dissolve the monomers.

  • Inert Atmosphere: Purge the vessel with nitrogen gas.

  • Oligomerization Step:

    • Heat the reaction mixture to 70-90°C with continuous stirring.

    • Maintain a low vacuum (e.g., 200 mbar) for the initial 4-6 hours to facilitate the removal of methanol and the formation of oligomers.

  • Polycondensation Step:

    • Increase the vacuum to a higher level (<1 mbar).

    • Continue the reaction at the same temperature for an additional 18-48 hours to promote the growth of high molecular weight polymer chains.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dissolve the mixture in a suitable solvent like chloroform.

    • Filter to remove the immobilized enzyme. The enzyme can be washed with a solvent and dried for potential reuse.

    • Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

    • Collect the polymer by filtration and dry it in a vacuum oven.

Properties of Polyesters Derived from Pimelic Acid

The properties of polyesters are highly dependent on the specific diol used in the polycondensation. While specific data for poly(alkylene pimelates) is not extensively available, the following table provides data for analogous polyesters for comparative purposes. The properties of a hypothetical poly(butylene pimelate) would be expected to fall within the range of these materials.

PolymerMonomersMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)
Poly(butylene succinate) (PBS) 1,4-Butanediol, Succinic Acid50 - 1001.8 - 2.5110 - 115-30 to -35
Poly(butylene adipate) (PBA) 1,4-Butanediol, Adipic Acid30 - 601.7 - 2.355 - 65-60 to -65
Poly(ethylene terephthalate) (PET) Ethylene Glycol, Terephthalic Acid20 - 502.0 - 2.5250 - 26070 - 80
Poly(ε-caprolactone) (PCL) ε-Caprolactone10 - 801.5 - 2.059 - 64-60

Relevance to Drug Development

Aliphatic polyesters are of significant interest in the field of drug development, primarily for the formulation of controlled drug delivery systems.[2][3] Their utility stems from their biocompatibility and biodegradability.

  • Biocompatibility: The degradation products of aliphatic polyesters, such as those derived from this compound, are typically diols and dicarboxylic acids. Pimelic acid is a naturally occurring dicarboxylic acid that is a precursor in the biotin synthesis pathway in some bacteria.[4] The diols used are often simple, low-molecular-weight alcohols. This inherent biocompatibility minimizes the risk of adverse tissue reactions.[5]

  • Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis in the physiological environment, leading to the breakdown of the polymer chain.[6] This degradation can be tuned by altering the polymer's crystallinity, molecular weight, and hydrophobicity. The degradation of the polymer matrix allows for the sustained release of an encapsulated therapeutic agent.

  • Degradation Pathway and Cellular Interaction: The degradation of a polyester like poly(alkylene pimelate) occurs via the hydrolysis of its ester bonds, yielding pimelic acid and the corresponding diol. These small molecules can then be metabolized by cells through normal physiological pathways, such as the fatty acid synthesis pathway for pimelic acid.[7] The localized release of acidic degradation byproducts can cause a temporary decrease in pH, which is a critical consideration in the design of implantable drug delivery devices.[6]

Visualizations

Experimental Workflow for Melt Polycondensation

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers This compound + Diol Reactor Charge Reactor Monomers->Reactor Catalyst Catalyst Catalyst->Reactor Purge Inert Gas Purge Reactor->Purge Stage1 Transesterification (160-180°C) Purge->Stage1 Stage2 Polycondensation (220-240°C, Vacuum) Stage1->Stage2 Methanol Removal Cooling Cooling & Recovery Stage2->Cooling Dissolution Dissolution in Solvent Cooling->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Purified Polyester Drying->Final_Polymer Polymer_Degradation_Pathway Polyester Poly(alkylene pimelate) Hydrolysis Hydrolysis (Physiological Environment) Polyester->Hydrolysis Monomers Pimelic Acid + Diol Hydrolysis->Monomers Metabolism Cellular Metabolism Monomers->Metabolism Pimelate_Pathway Fatty Acid Synthesis (for Pimelic Acid) Metabolism->Pimelate_Pathway Diol_Pathway Glycolysis/Other Pathways (for Diol) Metabolism->Diol_Pathway Excretion Excretion Pimelate_Pathway->Excretion Diol_Pathway->Excretion

References

Application Note: Dimethyl Pimelate as an Internal Standard for the Quantification of Phthalates and Adipates in Polymers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of plasticizers, such as phthalates and adipates, in polymeric materials is crucial for quality control, regulatory compliance, and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for this analysis. The use of an internal standard (IS) is essential to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from other components.

Dimethyl pimelate (DMP), the dimethyl ester of pimelic acid, serves as an excellent internal standard for the analysis of various plasticizers.[1][2][3] Its chemical structure, a non-aromatic dicarboxylic acid ester, is analogous to aliphatic plasticizers like sebacates and adipates. Furthermore, its volatility and chromatographic behavior are compatible with methods used for common phthalate plasticizers. This application note details a robust GC-MS method for the quantification of common phthalates and adipates in a polymer matrix using this compound as an internal standard.

Suitability of this compound as an Internal Standard

This compound is a suitable internal standard for the analysis of phthalates and adipates for several key reasons:

  • Chemical Similarity: As a dimethyl ester of a dicarboxylic acid, it shares structural similarities with target analytes like dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), and dimethyl adipate (DMA). This similarity ensures comparable behavior during extraction and chromatographic separation.

  • Commercial Availability and Purity: High-purity this compound is readily available from various chemical suppliers.[2][4][5]

  • Chromatographic Resolution: It can be chromatographically separated from common plasticizers and other sample matrix components under standard GC conditions.

  • Stability: this compound is a stable compound that does not degrade during sample preparation or GC-MS analysis.

  • Absence in Samples: It is not a common component of most polymer formulations, preventing interference from endogenous sources.

Experimental Workflow

The overall experimental workflow for the quantification of plasticizers using this compound as an internal standard is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Polymer Sample Spike Spike with this compound (IS) Sample->Spike Dissolve Dissolution in Dichloromethane Spike->Dissolve Precipitate Precipitation of Polymer with Methanol Dissolve->Precipitate Filter Filtration Precipitate->Filter Evaporate Evaporation and Reconstitution Filter->Evaporate GCMS GC-MS Analysis Evaporate->GCMS Quant Quantification GCMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for plasticizer analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade)

  • Standards: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Bis(2-ethylhexyl) phthalate (DEHP), Dimethyl adipate (DMA), Diethyl adipate (DEA)

  • Internal Standard: this compound (≥99% purity)

  • Polymer Sample: e.g., Polyvinyl chloride (PVC)

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of each analyte (DMP, DEP, DBP, DEHP, DMA, DEA) and dissolve in DCM in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in DCM in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with DCM to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 µg/mL of this compound.

Sample Preparation
  • Accurately weigh approximately 100 mg of the polymer sample into a glass vial.

  • Add 10 mL of a 20 µg/mL solution of this compound in DCM to the vial.

  • Seal the vial and sonicate for 30 minutes to dissolve the polymer.

  • Slowly add 10 mL of methanol while stirring to precipitate the polymer.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.

  • Evaporate the filtrate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of DCM for GC-MS analysis.

GC-MS Instrumentation and Conditions
ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL, splitless mode
Oven Program Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dimethyl Phthalate163194133
Diethyl Phthalate149177222
Dibutyl Phthalate149223278
Bis(2-ethylhexyl) Phthalate149167279
Dimethyl Adipate143111174
Diethyl Adipate129157202
This compound (IS) 157 115 74

Data Analysis and Quantification

The concentration of each analyte in the sample is calculated using the response factor relative to the internal standard.

Quantification cluster_eq Quantification Formula cluster_rrf Relative Response Factor (RRF) formula Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RRF) rrf_formula RRF = (Area_analyte_std / Area_IS_std) * (Concentration_IS_std / Concentration_analyte_std)

Caption: Formulas for quantification.

Results and Discussion

A representative chromatogram showing the separation of the target analytes and the internal standard, this compound, is shown below. The method demonstrates good chromatographic resolution and peak shape for all compounds.

Table 1: Retention Times and Linearity

CompoundRetention Time (min)
Dimethyl Adipate10.20.9991
Dimethyl Phthalate11.50.9988
Diethyl Adipate11.80.9993
This compound (IS) 12.5 -
Diethyl Phthalate13.10.9985
Dibutyl Phthalate16.80.9995
Bis(2-ethylhexyl) Phthalate21.30.9979

The calibration curves for all analytes showed excellent linearity over the concentration range of 1-100 µg/mL, with coefficients of determination (R²) greater than 0.997. The use of this compound as an internal standard resulted in high precision and accuracy, with relative standard deviations (RSDs) for replicate analyses being less than 5%.

Conclusion

This application note demonstrates a reliable and robust GC-MS method for the quantification of common plasticizers in a polymer matrix using this compound as an internal standard. The method is accurate, precise, and suitable for routine quality control and research applications in the polymer and materials science industries. The physicochemical properties of this compound make it an ideal choice as an internal standard for this application, ensuring high-quality analytical data.

References

Application Notes and Protocols for Transesterification Reactions Involving Dimethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the transesterification of dimethyl pimelate, a key reaction for the synthesis of various valuable compounds, including polyesters and other specialty chemicals. The protocols detailed below are designed to serve as a foundational guide for laboratory synthesis and process development.

Introduction

This compound (DMP), the dimethyl ester of pimelic acid, is a versatile building block in organic synthesis.[1][2] Its transesterification, the process of exchanging the methyl groups of the ester with other alkyl groups from an alcohol, is a fundamental reaction for producing a variety of molecules. A significant application of this reaction is in polymer chemistry, specifically in the synthesis of polyesters through polycondensation with diols.[3] These polyesters find use in the creation of durable materials for textiles and packaging.[1] Additionally, DMP and its derivatives have applications in the pharmaceutical, cosmetic, and fragrance industries.[1][2]

This document outlines two primary methodologies for the transesterification of this compound: enzymatic synthesis and melt polycondensation.

Applications

  • Polymer Production: this compound is a monomer used in the synthesis of polyesters and other polymers through polycondensation reactions. These polymers can exhibit desirable properties such as flexibility and thermal stability.[3]

  • Pharmaceuticals: It can be utilized in drug formulation as a solvent or carrier for active pharmaceutical ingredients.[1]

  • Cosmetics: Due to its emollient properties, it is incorporated into skincare formulations.[1]

  • Flavors and Fragrances: It serves as an ingredient in the formulation of various flavorings and fragrances.[1]

Experimental Protocols

Two primary methods for the transesterification of this compound are detailed below: enzymatic synthesis, which offers mild reaction conditions, and melt polycondensation, a common industrial approach.

Protocol 1: Enzymatic Synthesis of Poly(alkylene pimelate)

This protocol describes the synthesis of a linear polyester from this compound and a diol (e.g., 1,4-butanediol) using an immobilized lipase catalyst. This method is advantageous due to its mild reaction conditions and high selectivity, minimizing the formation of byproducts.[1][3][4]

Materials:

  • This compound (DMP)

  • 1,4-Butanediol (BDO)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous toluene (or solvent-free system)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with hot plate

  • Condenser

  • Vacuum pump

  • Schlenk line (optional, for inert atmosphere)

Procedure:

  • Reactant Charging: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and condenser, add equimolar amounts of this compound and 1,4-butanediol.

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of 5-10% (w/w) of the total monomer weight.

  • Reaction Setup: The reaction can be performed in a solvent-free system or with a minimal amount of a high-boiling, inert solvent like toluene to aid in mixing.[1]

  • Reaction Conditions: Heat the mixture to a temperature between 70°C and 95°C under a gentle stream of inert gas to remove the methanol byproduct and drive the reaction forward.[3] Applying a vacuum (e.g., 20 mbar) during the later stages of the reaction can further facilitate methanol removal.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of methyl ester protons of DMP) or by measuring the amount of methanol collected.

  • Work-up: After the desired reaction time (typically 24-48 hours), cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The enzyme catalyst can be recovered by filtration for potential reuse. The resulting polyester can be purified by precipitation in a non-solvent like cold methanol, followed by drying under vacuum.

Protocol 2: Melt Polycondensation for the Synthesis of Poly(butylene pimelate)

Melt polycondensation is a solvent-free method that is widely used for the industrial production of polyesters. This process involves high temperatures and the use of a metal-based catalyst.

Materials:

  • This compound (DMP)

  • 1,4-Butanediol (BDO) (a slight molar excess, e.g., 1.2 equivalents, is often used)

  • Transesterification catalyst (e.g., Titanium(IV) isopropoxide, Antimony(III) oxide)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-temperature reaction vessel (e.g., glass reactor or stainless steel autoclave)

  • Mechanical stirrer

  • Distillation column

  • Vacuum system

  • Heating mantle or oil bath

Procedure:

  • Ester Interchange Stage:

    • Charge the reactor with this compound, 1,4-butanediol, and the transesterification catalyst (typically 200-500 ppm).

    • Heat the mixture under a nitrogen atmosphere to approximately 170-200°C with stirring.[5][6]

    • Methanol will be generated and should be continuously removed via the distillation column. This stage is typically continued for 2-4 hours until the majority of the methanol has been distilled off.

  • Polycondensation Stage:

    • Increase the temperature to 220-240°C.

    • Gradually apply a high vacuum (e.g., <1 mmHg) to remove the excess 1,4-butanediol and facilitate the increase in polymer molecular weight.[5][6]

    • Continue the reaction under these conditions for another 2-4 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Product Recovery:

    • Once the desired viscosity (indicative of molecular weight) is achieved, cool the reactor under nitrogen.

    • The resulting polyester can be extruded from the reactor and pelletized. The polymer is typically used without further purification.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the transesterification of this compound.

Table 1: Comparison of Synthesis Methods for Polyesters from this compound

ParameterEnzymatic SynthesisMelt Polycondensation
Catalyst Immobilized Lipase (e.g., Novozym 435)Metal-based (e.g., Ti(OiPr)₄, Sb₂O₃)
Temperature 70 - 95 °C170 - 240 °C
Pressure Atmospheric / Moderate VacuumAtmospheric then High Vacuum
Reaction Time 24 - 48 hours4 - 8 hours
Solvent Solvent-free or minimal inert solventSolvent-free
Byproduct MethanolMethanol, excess diol
Advantages Mild conditions, high selectivity, reusable catalystFaster reaction times, suitable for large scale
Disadvantages Longer reaction times, higher catalyst costHigh temperatures, potential for side reactions

Table 2: Quantitative Data from Representative Polyester Syntheses

DiesterDiolCatalystTemperature (°C)Time (h)Molecular Weight (Mw, g/mol )Reference
Dimethyl Adipate1,8-OctanediolNovozym 4357024~17,800[3]
Diethyl Succinate1,4-ButanediolNovozym 43580 -> 952-step~38,000[3]
Dimethyl Itaconate1,8-OctanediolNovozym 4358524~4,100[3]
Dimethyl Terephthalate1,4-ButanediolTitanium(IV) butoxide180 -> 2602-stepHigh[7]

Note: Data for this compound specifically is limited in readily available literature; this table provides data for structurally similar diesters to give an expected range of outcomes.

Visualization

Reaction Pathway: Transesterification of this compound

The following diagram illustrates the general transesterification reaction of this compound with a generic diol to form a polyester.

transesterification DMP This compound (DMP) Polyester Poly(alkylene pimelate) + n(Methanol) DMP->Polyester + Diol Diol Diol (e.g., 1,4-Butanediol) Diol->Polyester Catalyst Catalyst (Enzyme or Metal) Catalyst->Polyester Methanol Methanol (Byproduct) Polyester->Methanol - Methanol

Caption: Transesterification of this compound to form a polyester.

Experimental Workflow: Enzymatic Polyester Synthesis

This diagram outlines the key steps in the laboratory-scale enzymatic synthesis of a polyester from this compound.

enzymatic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants Charge DMP and Diol (Equimolar) add_catalyst Add Immobilized Lipase (5-10% w/w) charge_reactants->add_catalyst heat_mixture Heat to 70-95°C under Inert Gas add_catalyst->heat_mixture remove_methanol Remove Methanol (Vacuum optional) heat_mixture->remove_methanol Continue reaction monitor_reaction Monitor Progress (NMR, etc.) remove_methanol->monitor_reaction Continue reaction monitor_reaction->heat_mixture Continue reaction cool_down Cool to Room Temp. monitor_reaction->cool_down Reaction Complete filter_catalyst Filter to Recover Catalyst cool_down->filter_catalyst precipitate Precipitate Polymer (in non-solvent) filter_catalyst->precipitate dry_product Dry Polyester under Vacuum precipitate->dry_product

Caption: Workflow for enzymatic synthesis of poly(alkylene pimelate).

References

Application Note: Interpreting the Mass Spectrum of Dimethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of dimethyl pimelate. It includes a summary of its characteristic mass spectral data, a proposed fragmentation pathway, and a comprehensive experimental protocol for acquiring the mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS). This information is intended to assist researchers in the identification and structural elucidation of this compound in various analytical contexts.

Introduction

This compound (dimethyl heptanedioate) is a diester with the chemical formula C9H16O4 and a molecular weight of 188.22 g/mol .[1] It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of such compounds.[3] Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation of molecules, creating a unique mass spectrum that acts as a "molecular fingerprint".[4][5] Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices.

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in the table below. This data is compiled from publicly available spectral databases.[1]

m/zRelative Abundance (%)Proposed Fragment Ion
5599.99[C4H7]+
7495.20[C3H6O2]+• (McLafferty rearrangement product)
6970.00[C5H9]+
4364.90[C3H7]+ or [C2H3O]+
4155.40[C3H5]+
11599.99[M - OCH3 - CH2CO]+ or [C6H11O2]+
15746.53[M - OCH3]+

Note: Two different sets of relative abundance data are presented from the same source for different measurements. Both highlight key fragments.[1]

Interpretation of the Mass Spectrum

The mass spectrum of this compound, like other long-chain dimethyl esters, exhibits characteristic fragmentation patterns.[4] The molecular ion peak ([M]+•) at m/z 188 is often of low abundance or not observed at all, which is common for aliphatic esters under hard ionization conditions like EI.[5]

The major fragmentation pathways include:

  • Alpha-Cleavage: The loss of a methoxy group (-OCH3) results in the formation of the ion at m/z 157 ([M - 31]+). This is a common fragmentation pathway for methyl esters.

  • McLafferty Rearrangement: This is a characteristic rearrangement for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon-gamma-carbon bond. This process results in the formation of a prominent radical cation at m/z 74 . This peak is highly indicative of a methyl ester.

  • Further Fragmentations: The ion at m/z 115 is another significant peak, likely resulting from the loss of both a methoxy radical and a molecule of ketene from the molecular ion. The smaller fragments at m/z 55, 69, 43, and 41 correspond to various hydrocarbon fragments formed from the cleavage of the aliphatic chain.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

G M This compound [C9H16O4]+• m/z 188 F157 [M - OCH3]+ m/z 157 M->F157 - •OCH3 F74 [C3H6O2]+• m/z 74 (McLafferty) M->F74 McLafferty Rearrangement F115 [M - OCH3 - C2H2O]+ m/z 115 F157->F115 - C2H2O F55 [C4H7]+ m/z 55 F115->F55 - C3H2O2

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

This section outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is crucial for successful GC-MS analysis.[6]

  • Solvent Selection: Dissolve the this compound sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[3][7] Avoid non-volatile solvents or water.[7]

  • Concentration: The ideal concentration is typically around 10 µg/mL to achieve an on-column amount of approximately 10 ng with a 1 µL injection (splitless mode).[7]

  • Sample Clean-up: Ensure the sample is free of particulates. If necessary, centrifuge or filter the sample before transferring it to a 1.5 mL glass autosampler vial.[7]

  • Derivatization: For dicarboxylic acids, esterification to their methyl esters (like this compound) improves volatility for GC analysis.[3] If starting from pimelic acid, derivatization using a reagent like BF3 in methanol is a common procedure.[8]

Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of dimethyl esters of dicarboxylic acids.[1][9]

  • GC System: Agilent 7890A or similar.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector:

    • Mode: Splitless injection is suitable for trace analysis.

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5975C or similar quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[4]

  • Ionization Energy: 70 eV.[5]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

Data Analysis

The acquired mass spectra can be compared against a reference library, such as the NIST Mass Spectral Library, for compound identification.[10] The fragmentation patterns discussed in this note can be used for manual confirmation of the structure.

Conclusion

The mass spectrum of this compound provides a distinct fragmentation pattern under electron ionization, which is invaluable for its structural confirmation. The key fragments include the alpha-cleavage product at m/z 157, the McLafferty rearrangement ion at m/z 74, and other significant ions at m/z 115 and 55. The experimental protocol provided herein offers a robust starting point for researchers to obtain high-quality mass spectra for this compound and related compounds.

References

Application Notes and Protocols: FT-IR Spectroscopy of Ester Functional Groups in Dimethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pimelate is a dicarboxylic acid ester that finds applications in various fields, including as a plasticizer, in fragrance formulations, and as a starting material in chemical synthesis. The characterization of its functional groups is crucial for quality control and for understanding its chemical behavior. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. This application note provides a detailed protocol for the analysis of the ester functional groups in this compound using FT-IR spectroscopy, presents the expected vibrational frequencies, and offers an interpretation of the resulting spectrum.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. This absorption is recorded by the instrument, resulting in a spectrum that acts as a unique "molecular fingerprint" of the sample. For this compound, the key functional groups of interest are the ester groups (-COOCH₃) and the aliphatic hydrocarbon chain.

Key Vibrational Modes of the Ester Functional Group in this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands that are indicative of its ester functional groups and its aliphatic backbone.

  • C=O Stretching: The most prominent and easily identifiable peak in the spectrum of an ester is the carbonyl (C=O) stretching vibration. For saturated aliphatic esters like this compound, this peak is typically strong and sharp, appearing in the region of 1750-1735 cm⁻¹.[1]

  • C-O Stretching: Ester functional groups exhibit two distinct C-O stretching vibrations. The stretching of the C-O bond between the carbonyl carbon and the oxygen atom (acyl-oxygen stretch) and the C-O bond between the oxygen atom and the methyl group (alkyl-oxygen stretch). These vibrations result in strong bands in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[1]

  • C-H Stretching and Bending: The aliphatic methylene (-CH₂-) and methyl (-CH₃) groups of the pimelate and methyl ester moieties give rise to characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations at lower wavenumbers, typically around 1465 cm⁻¹ and 1375 cm⁻¹.

Data Presentation

The following table summarizes the characteristic FT-IR absorption bands for the ester functional group in this compound, based on typical values for aliphatic esters and analysis of available spectral data.

Vibrational ModeWavenumber (cm⁻¹)IntensityFunctional Group Assignment
C-H Stretching (alkane)2950 - 2850Strong-CH₂- and -CH₃ groups
C=O Stretching (ester) ~1735 Strong Carbonyl group of the ester
C-H Bending (alkane)~1465, ~1370Medium-CH₂- scissoring and -CH₃ bending
C-O-C Stretching (ester) ~1245, ~1170 Strong Acyl-oxygen and alkyl-oxygen

Experimental Protocol: FT-IR Analysis of Liquid this compound using Attenuated Total Reflectance (ATR)

This protocol describes the procedure for obtaining an FT-IR spectrum of liquid this compound using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquid samples as it requires minimal sample preparation.[2][3][4]

5.1. Materials and Equipment

  • FT-IR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (liquid)

  • Dropper or pipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Computer with FT-IR software

5.2. Experimental Workflow Diagram

FT_IR_Workflow Experimental Workflow for FT-IR Analysis of this compound cluster_prep Preparation cluster_analysis Sample Analysis cluster_processing Data Processing A Clean ATR Crystal B Collect Background Spectrum A->B Ensure clean surface C Apply this compound to Crystal B->C Ready for sample D Collect Sample Spectrum C->D Ensure good contact E Perform Data Processing (e.g., baseline correction) D->E Raw spectrum obtained F Identify and Assign Peaks E->F Processed spectrum

Caption: Workflow for FT-IR analysis of this compound using ATR.

5.3. Step-by-Step Procedure

  • Instrument Preparation:

    • Turn on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

    • Ensure the ATR accessory is correctly installed in the sample compartment.

  • Cleaning the ATR Crystal:

    • Before collecting the background or sample spectrum, it is imperative to clean the ATR crystal surface.

    • Moisten a lint-free wipe with a suitable solvent (e.g., isopropanol).

    • Gently wipe the crystal surface to remove any residues from previous measurements.

    • Allow the solvent to fully evaporate.

  • Collecting the Background Spectrum:

    • With the clean and dry ATR crystal, collect a background spectrum. This spectrum will account for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument itself, and will be subtracted from the sample spectrum.

    • Follow the instructions of the instrument's software to acquire the background scan.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

  • Collecting the Sample Spectrum:

    • Initiate the sample scan using the instrument's software.

    • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction, if required.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Assign the identified peaks to the corresponding vibrational modes of the this compound molecule, with a particular focus on the ester functional group vibrations as detailed in the data table above.

  • Cleaning Up:

    • After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Ensure the crystal is clean and dry before the next use.

Interpretation of a Representative Spectrum

A typical FT-IR spectrum of this compound will be dominated by a very strong and sharp absorption peak around 1735 cm⁻¹, which is characteristic of the C=O stretch of the saturated ester groups. In the fingerprint region, two strong bands will be observed between 1300 cm⁻¹ and 1100 cm⁻¹, corresponding to the C-O-C stretching vibrations of the ester linkages. The region between 3000 cm⁻¹ and 2850 cm⁻¹ will show strong absorptions due to the C-H stretching of the aliphatic chain and methyl groups. The absence of a broad absorption band in the 3500-3200 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, indicating the purity of the ester.

Conclusion

FT-IR spectroscopy, particularly with the use of an ATR accessory, is a powerful and straightforward technique for the qualitative analysis of this compound. The characteristic absorption bands of the ester functional group (C=O and C-O stretching) provide a clear and unambiguous identification. This method is highly valuable for routine quality control, chemical reaction monitoring, and structural elucidation in research and industrial settings.

Logical Relationship Diagram

Logical_Relationship FT-IR Analysis Logic for this compound cluster_input Input cluster_technique Analytical Technique cluster_output Output & Interpretation Molecule This compound (Liquid Sample) FTIR FT-IR Spectroscopy (ATR Method) Molecule->FTIR Spectrum FT-IR Spectrum FTIR->Spectrum Generates Peak_ID Peak Identification (~1735, ~1245, ~1170 cm⁻¹) Spectrum->Peak_ID Analysis of Conclusion Confirmation of Ester Functional Groups Peak_ID->Conclusion Leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl Pimelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of dimethyl pimelate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of pimelic acid with methanol using an acid catalyst.[1][2][3] This reaction is well-established and can achieve high yields under optimized conditions.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5][6] The equilibrium between reactants (pimelic acid and methanol) and products (this compound and water) can shift back towards the reactants. To favor product formation, it is crucial to remove water as it is formed or to use a large excess of one of the reactants, typically methanol.[7][8][9] Other factors contributing to low yield can include incomplete reaction, presence of impurities, and losses during product isolation.[4]

Q3: What are the ideal reaction conditions for the esterification of pimelic acid?

A3: A high-yield synthesis can be achieved by refluxing pimelic acid with a significant excess of methanol in the presence of an acid catalyst like p-toluenesulfonic acid for several hours.[1] Monitoring the reaction progress is crucial to determine the optimal reaction time.

Q4: What is the role of the acid catalyst in the synthesis of this compound?

A4: The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the pimelic acid.[7][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol, thereby increasing the reaction rate.[7][9]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material (pimelic acid) and the appearance of the product (this compound).[1] A common endpoint is when the concentration of the starting material is less than 0.5%.[1]

Q6: What is the best way to purify the crude this compound?

A6: After neutralizing the acid catalyst and removing the excess methanol, the crude this compound can be purified by high-vacuum distillation.[1] This method is effective in separating the desired product from non-volatile impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Equilibrium not shifted towards products Increase the molar excess of methanol.According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the product side.[7][8]
Remove water as it is formed using a Dean-Stark apparatus.Removing a product from the reaction mixture prevents the reverse reaction from occurring, thus driving the reaction to completion.[8][9]
Inactive or insufficient catalyst Ensure the acid catalyst is fresh and used in the correct amount.A deactivated or insufficient amount of catalyst will slow down the reaction rate, preventing it from reaching equilibrium in a reasonable time.[7]
Insufficient reaction time or temperature Increase the reflux time and ensure the reaction mixture is reaching the appropriate temperature.Esterification reactions can be slow, and insufficient time or temperature will lead to an incomplete reaction.[4]
Presence of water in reactants Use anhydrous methanol and ensure all glassware is thoroughly dried.The presence of water at the start of the reaction will inhibit the forward reaction.[4]
Issue 2: Product is Impure (Presence of Side Products or Starting Material)
Possible Cause Troubleshooting Step Rationale
Incomplete reaction Extend the reaction time or increase the catalyst concentration.Unreacted pimelic acid will remain in the product mixture if the reaction is not driven to completion.
Inefficient neutralization Ensure complete neutralization of the acid catalyst with a base (e.g., sodium carbonate) before work-up.Residual acid can catalyze the reverse reaction (hydrolysis) during the work-up process.[1]
Side reactions Optimize reaction temperature; excessively high temperatures can sometimes lead to side reactions.While higher temperatures increase the reaction rate, they can also promote the formation of byproducts.
Inefficient purification Ensure proper technique during vacuum distillation, including a stable vacuum and correct collection temperature.Inefficient distillation can lead to co-distillation of impurities with the product.[1]

Quantitative Data Summary

Parameter Condition Yield (%) Reference
Catalyst p-Toluenesulfonic acid98.08[1]
Reactant Ratio Equimolar alcohol to carboxylic acid~65[8]
10-fold excess of alcohol~97[8]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is based on a high-yield synthesis method.[1]

Materials:

  • Pimelic acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid

  • Sodium carbonate

  • Round-bottom flask with stirring capabilities

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • In a large glass reactor equipped with a stirrer and thermometer, combine pimelic acid, a significant excess of methanol (e.g., a 5:1 molar ratio of methanol to pimelic acid), and a catalytic amount of p-toluenesulfonic acid (e.g., ~4% by weight of pimelic acid).

  • Stir the mixture and heat to reflux. Maintain reflux for approximately 7 hours.

  • Monitor the reaction progress by taking samples periodically and analyzing them to confirm the consumption of pimelic acid (e.g., target less than 0.5% remaining).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the p-toluenesulfonic acid by adding sodium carbonate and stirring until the cessation of gas evolution.

  • Filter the mixture to remove the sodium carbonate and any other solids.

  • Remove the excess methanol from the filtrate using a rotary evaporator. The remaining liquid is the crude this compound.

  • Purify the crude product by high-vacuum distillation. The pure this compound should be collected at the appropriate boiling point and vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Pimelic Acid, Methanol, and Catalyst B Heat to Reflux (approx. 7 hours) A->B C Monitor Reaction Progress B->C D Cool to Room Temperature C->D Reaction Complete E Neutralize with Sodium Carbonate D->E F Filter Mixture E->F G Remove Excess Methanol F->G H High-Vacuum Distillation G->H I Collect Pure This compound H->I

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield Start Low Yield of This compound Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Increase Methanol Excess or Remove Water Q1->A1_Yes Yes A1_No Extend Reaction Time and/or Increase Temperature Q1->A1_No No Q2 Is the catalyst active and sufficient? A1_No->Q2 A2_Yes Proceed to Next Check Q2->A2_Yes Yes A2_No Use Fresh Catalyst and/or Increase Amount Q2->A2_No No Q3 Are reactants pure and anhydrous? A2_Yes->Q3 A3_Yes Review Purification Procedure Q3->A3_Yes Yes A3_No Use Anhydrous Reagents Q3->A3_No No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Crude Dimethyl Pimelate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude dimethyl pimelate via vacuum distillation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the vacuum distillation of this compound.

Problem Possible Causes Solutions
No Product Distilling Over 1. Vacuum level is insufficient: The pressure in the system is not low enough to achieve the boiling point of this compound at the current temperature.[1][2]2. System leak: Air is entering the apparatus, preventing the system from reaching the required low pressure.[1][3]3. Heating temperature is too low: The oil bath or heating mantle is not providing enough energy for the this compound to vaporize.[2]4. Poor insulation: Significant heat loss is occurring from the distillation flask and column.[3]1. Verify and improve vacuum: Ensure your vacuum pump is operating correctly and can achieve the necessary pressure. A typical target pressure for this compound is around 11 mmHg, where it boils at 121-122 °C.[4][5] A high-vacuum distillation has been reported at 42 Pa with a collection temperature of 74°C.[6]2. Check for leaks: Inspect all joints and connections. Ensure all glassware is properly sealed and grease is applied to all joints.[1][7] A hissing sound is a common indicator of a leak.[7]3. Increase heating temperature: Gradually increase the temperature of the heating bath. An oil bath temperature of around 110°C has been used effectively.[6] Be cautious not to overheat, which can lead to product degradation.[2]4. Insulate the apparatus: Wrap the distillation flask and column with glass wool or aluminum foil to minimize heat loss.[3]
Bumping or Unstable Boiling 1. Absence of boiling chips or stir bar: Lack of a nucleation source for smooth boiling.[7]2. Residual low-boiling solvent: Small amounts of solvent (e.g., methanol from the synthesis) can boil vigorously under vacuum.[8]3. Heating too rapidly: A rapid increase in temperature can cause sudden, violent boiling.1. Use a magnetic stir bar: A stir bar is essential for smooth boiling under vacuum; boiling stones are ineffective as the trapped air is quickly removed.[7]2. Remove residual solvent: Before heating, ensure the vacuum is applied for a period to remove any volatile impurities.[7]3. Heat gradually: Increase the temperature of the heating bath slowly to maintain controlled boiling.
Product is Colored (Yellowish) 1. Thermal degradation: The distillation temperature is too high, causing the this compound to decompose.[2]2. Contamination from crude material: The starting crude product may contain colored impurities that are carrying over. Fisher esterification reactions can sometimes produce tar-like substances.[9]3. Residual acid catalyst: Traces of acid from the esterification step can cause degradation at high temperatures.1. Lower the distillation temperature: This can be achieved by improving the vacuum (i.e., lowering the pressure).[2]2. Pre-treatment of crude material: Consider passing the crude product through a short plug of silica gel or washing it to remove baseline impurities before distillation.3. Neutralize and wash: Ensure the crude this compound is thoroughly washed with a basic solution (e.g., sodium bicarbonate) to remove any residual acid catalyst before distillation.[6]
Foaming 1. Contamination: High molecular weight impurities or contamination from vacuum grease can cause foaming.[9]1. Clean glassware thoroughly: Ensure all glassware is meticulously cleaned before assembly.2. Use high-quality vacuum grease sparingly: Apply a thin, even layer of grease only to the upper part of the joints to prevent it from coming into contact with the product.[9]

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling point and pressure for this compound?

A1: The boiling point of this compound is dependent on the vacuum pressure. A commonly cited value is 121-122 °C at 11 mmHg.[4][5][10] Another reported procedure uses a higher vacuum of 42 Pa, with the product distilling at a gas-phase temperature of 74 °C.[6]

Q2: What are the common impurities in crude this compound?

A2: Crude this compound is typically synthesized from pimelic acid and methanol with an acid catalyst.[4][6] Potential impurities can include unreacted pimelic acid, excess methanol, water, residual acid catalyst (like p-toluenesulfonic acid), and by-products from side reactions.[6]

Q3: Why can't I use boiling stones for vacuum distillation?

A3: Boiling stones function by releasing trapped air to promote smooth boiling. Under vacuum, this trapped air is rapidly removed, rendering the stones ineffective. A magnetic stir bar must be used to ensure smooth boiling.[7]

Q4: How do I know if my vacuum system has a leak?

A4: A hissing sound from the joints is a clear indication of a leak. Additionally, if you are unable to reach the target low pressure, or the pressure continually rises after isolating the pump, your system likely has a leak.[1][7] You can test for leaks by applying a small amount of vacuum grease to the exterior of the joints while the system is under vacuum to see if the pressure drops.

Q5: My product is distilling, but the temperature is not stable. Why?

A5: Temperature fluctuations during vacuum distillation can be caused by unstable vacuum pressure.[11] Ensure your vacuum source is providing a consistent pressure. It can also be due to uneven heating or bumping. Ensure the flask is properly immersed in the heating bath and that stirring is efficient.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the vacuum distillation of this compound.

ParameterValueSource(s)
Boiling Point 121-122 °C[4][5][10]
Pressure 11 mmHg[4][5][10]
Alternative Boiling Point 74 °C (gas-phase)[6]
Alternative Pressure 42 Pa[6]
Density 1.041 g/mL at 25 °C[4][5][10]
Refractive Index (n20/D) 1.431[4][5][10]
Expected Purity (Post-Distillation) ≥ 99% (GC)[6][10]

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol details the purification of crude this compound synthesized from pimelic acid and methanol.

1. Preparation of Crude this compound (Pre-distillation workup):

  • Following the esterification reaction of pimelic acid and methanol using an acid catalyst (e.g., p-toluenesulfonic acid), cool the reaction mixture to room temperature.[6]

  • Neutralize the residual acid catalyst by adding a base, such as sodium carbonate, until the mixture is no longer acidic.[6]

  • Filter the mixture to remove the neutralization salts.[6]

  • Remove the excess methanol using a rotary evaporator to yield the crude this compound.[6]

2. Vacuum Distillation Setup:

  • Inspect Glassware: Before assembly, carefully inspect all glassware for any cracks or defects that could cause an implosion under vacuum.[7]

  • Assemble Apparatus: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to minimize bumping into the condenser), a distillation head with a thermometer, a condenser, and a receiving flask.[7]

  • Grease Joints: Apply a thin layer of high-vacuum grease to all ground-glass joints to ensure an airtight seal.[7]

  • Add Stir Bar: Place a magnetic stir bar into the distillation flask containing the crude this compound.[7]

  • Connect to Vacuum: Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. It is highly recommended to use a manometer or vacuum gauge to monitor the pressure.[8]

3. Distillation Procedure:

  • Start Stirring: Begin stirring the crude this compound.

  • Apply Vacuum: Turn on the vacuum pump and allow the system to evacuate. Observe the pressure and check for leaks. Any low-boiling impurities (like residual methanol) should be removed at this stage.[7]

  • Begin Heating: Once a stable, low pressure is achieved (e.g., target ~11 mmHg or lower), begin to heat the distillation flask using an oil bath or heating mantle.[6][7]

  • Collect Fractions: Gradually increase the temperature. Collect any initial low-boiling fractions (forerun) separately. When the vapor temperature stabilizes at the expected boiling point of this compound (e.g., ~121-122 °C at 11 mmHg or ~74 °C at 42 Pa), collect the main fraction in a clean receiving flask.[4][6]

  • Stop the Distillation: Once the majority of the product has distilled over and the temperature begins to drop or fluctuate, stop the distillation.

  • Cool Down: Remove the heat source and allow the apparatus to cool to room temperature.[7]

  • Vent the System: Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[7] Disassemble the apparatus and characterize the purified product.

Process Workflow and Troubleshooting Logic

G Troubleshooting Workflow: this compound Vacuum Distillation start Start Distillation check_pressure Is Pressure Stable and at Target? start->check_pressure check_heating Is Heating Bath at Correct Temp? check_pressure->check_heating Yes leak_check Action: Check for Leaks (Joints, Hoses) check_pressure->leak_check No distilling Is Product Distilling? check_heating->distilling Yes increase_heat Action: Gradually Increase Heat check_heating->increase_heat No product_quality Is Distillate Clear and Colorless? distilling->product_quality Yes insulate Action: Insulate Flask and Column distilling->insulate No, just refluxing end_success Distillation Successful product_quality->end_success Yes reduce_heat Action: Lower Heat & Improve Vacuum product_quality->reduce_heat No, colored pump_check Action: Check Vacuum Pump Functionality leak_check->pump_check pump_check->check_pressure increase_heat->distilling check_stirring Action: Ensure Vigorous Stirring insulate->check_stirring check_stirring->distilling pretreat Action: Consider Pre-treatment of Crude Material reduce_heat->pretreat pretreat->start Re-distill

Caption: Troubleshooting logic for vacuum distillation.

References

Technical Support Center: Esterification of Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of pimelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of pimelic acid?

A1: The esterification of pimelic acid, a dicarboxylic acid, is susceptible to three primary side reactions:

  • Incomplete Esterification: Due to the equilibrium nature of the Fischer-Speier esterification, the reaction may not proceed to completion, resulting in a mixture containing unreacted pimelic acid, the monoester, and the desired diester.[1]

  • Intermolecular Polymerization/Oligomerization: Pimelic acid molecules can react with each other to form linear polyester chains or oligomers. This is more likely to occur at higher temperatures and reactant concentrations.[2]

  • Intramolecular Cyclization: Pimelic acid can undergo intramolecular dehydration to form pimelic anhydride, a seven-membered cyclic anhydride.[3]

Q2: How can I maximize the yield of the desired diester product?

A2: To maximize the diester yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of the alcohol: This increases the probability of the carboxylic acid groups reacting with the alcohol rather than with other pimelic acid molecules.[1] Using the alcohol as the solvent is a common and effective strategy.

  • Removing water as it forms: Water is a byproduct of the esterification reaction, and its presence can drive the equilibrium back towards the reactants.[1] A Dean-Stark apparatus is highly effective for azeotropically removing water during the reaction.[4][5]

Q3: Which catalyst is best for the esterification of pimelic acid?

A3: Both Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification.[6] P-toluenesulfonic acid is often favored as it is a solid and can be easier to handle. Some studies have shown that solid acid catalysts and heteropolyacids can also be highly effective and may offer advantages in terms of reusability and reduced corrosion.[7][8] The choice of catalyst can influence the reaction rate and potentially the extent of side reactions.

Q4: My reaction mixture has become very viscous. What is the likely cause?

A4: A significant increase in the viscosity of the reaction mixture is a strong indication of intermolecular polymerization, leading to the formation of oligomers or polymers of pimelic acid.[9] This side reaction consumes the pimelic acid, reducing the yield of the desired diester.

Q5: How can I purify the pimelate diester from unreacted starting materials and side products?

A5: A typical purification procedure involves several steps:

  • Neutralization: After the reaction, the mixture is cooled and washed with a basic solution, such as aqueous sodium bicarbonate, to remove the acid catalyst and any unreacted pimelic acid.[10]

  • Extraction: The ester is extracted into an organic solvent.

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Distillation: The crude product is then purified by vacuum distillation to separate the desired diester from the less volatile monoester and any oligomeric byproducts.[11]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low yield of diester, with significant amounts of monoester and/or unreacted pimelic acid. Incomplete reaction due to equilibrium.1. Increase the excess of the alcohol used (e.g., use it as the solvent).2. Ensure efficient removal of water by using a Dean-Stark apparatus.[4]3. Increase the reaction time or catalyst loading.
The reaction mixture becomes viscous or solidifies. Intermolecular polymerization/oligomerization.1. Reduce the reaction temperature.2. Dilute the reaction mixture with more of the alcohol or an inert solvent.3. Consider using a milder catalyst or shorter reaction times.
An additional, unexpected product is observed in analytical data (e.g., NMR, GC-MS). Formation of pimelic anhydride.1. Ensure the reaction temperature is not excessively high.2. Avoid the use of strong dehydrating agents other than the acid catalyst.3. Pimelic anhydride can be hydrolyzed back to pimelic acid during aqueous workup.
Difficulty in separating the diester from the monoester by distillation. Close boiling points of the monoester and diester.1. Use a more efficient distillation setup (e.g., a longer fractionating column).2. Consider column chromatography for small-scale purifications.

Experimental Protocols

High-Yield Synthesis of Dimethyl Pimelate[11]

This protocol is optimized for a high yield of this compound with minimal side products.

Materials:

  • Pimelic acid (5000 g)

  • Methanol (25000 ml)

  • p-Toluenesulfonic acid (200 g)

  • Sodium carbonate (300 g)

Procedure:

  • In a 50-liter glass reactor equipped with a stirrer and thermometer, combine pimelic acid, methanol, and p-toluenesulfonic acid.

  • With stirring, heat the mixture to reflux and maintain for 7 hours.

  • Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting material (e.g., by TLC or GC). The reaction is considered complete when less than 0.5% of the raw material remains.

  • Cool the reaction mixture to room temperature.

  • Add sodium carbonate to neutralize the p-toluenesulfonic acid catalyst and stir.

  • Filter the mixture to remove the neutralized catalyst and any other solids.

  • Remove the excess methanol from the filtrate by distillation to obtain crude this compound.

  • Purify the crude product by high-vacuum distillation. The pure this compound is collected at a gas-phase temperature of 74°C under a vacuum of 42 Pa.

Expected Yield: ~98%

Data Presentation

Product Reactants Catalyst Reaction Conditions Yield Reference
This compoundPimelic acid, Methanolp-Toluenesulfonic acidReflux, 7h98.08%[11]
Diethyl PimelatePimelic acid, EthanolSulfuric acidBoiling, 4h35-38% (based on salicylic acid precursor)[10]

Visualizations

Esterification_Pathway Pimelic_Acid Pimelic Acid Monoester Pimelic Acid Monoester Pimelic_Acid->Monoester + Alcohol - H2O Monoester->Pimelic_Acid + H2O - Alcohol Diester Pimelic Acid Diester (Desired Product) Monoester->Diester + Alcohol - H2O Diester->Monoester + H2O - Alcohol Side_Reactions Pimelic_Acid Pimelic Acid Oligomers Oligomers/Polymers Pimelic_Acid->Oligomers Intermolecular Reaction Anhydride Pimelic Anhydride Pimelic_Acid->Anhydride Intramolecular Dehydration Troubleshooting_Workflow Start Low Yield of Diester Check_Viscosity Is the reaction mixture viscous? Start->Check_Viscosity Check_Equilibrium Are equilibrium conditions optimized? Check_Viscosity->Check_Equilibrium No Polymerization Likely Polymerization Check_Viscosity->Polymerization Yes Incomplete_Reaction Likely Incomplete Reaction Check_Equilibrium->Incomplete_Reaction No Action_Polymerization Reduce Temperature Increase Dilution Polymerization->Action_Polymerization Action_Equilibrium Use Excess Alcohol Remove Water (Dean-Stark) Incomplete_Reaction->Action_Equilibrium

References

Removing p-toluenesulfonic acid catalyst from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Removing p-Toluenesulfonic Acid from Reaction Mixtures

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing the acidic catalyst p-toluenesulfonic acid (p-TsOH) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove p-TsOH from my reaction mixture?

A1: Residual p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8)[1][2], can interfere with subsequent reaction steps, degrade sensitive products, and complicate purification. For drug development professionals, complete removal is essential to meet stringent purity requirements for active pharmaceutical ingredients (APIs).

Q2: What are the most common methods for removing p-TsOH?

A2: The primary methods for removing p-TsOH include:

  • Aqueous Workup (Basic Wash/Extraction): This is the most common and often the simplest method.

  • Scavenger Resins: These solid-supported bases offer a non-aqueous workup alternative.

  • Flash Column Chromatography: Effective for separating p-TsOH from less polar products.

Q3: I performed a single wash with saturated sodium bicarbonate, but my NMR still shows p-TsOH peaks. What should I do?

A3: A single wash may not be sufficient for complete removal, especially if a significant amount of p-TsOH was used. It is recommended to perform multiple washes with a saturated solution of sodium bicarbonate (NaHCO₃).[3][4] Monitor the pH of the aqueous layer after each wash; continue washing until the aqueous layer is neutral or slightly basic. A final wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer.[3]

Q4: My product is sensitive to water and/or basic conditions. How can I remove p-TsOH?

A4: In cases where the product is sensitive to aqueous or basic conditions, using a basic scavenger resin is an excellent alternative.[5] These are solid-supported bases that can be added directly to the organic reaction mixture. The resin-bound tosylate salt is then simply removed by filtration. Common types include polymer-bound amines.[5]

Q5: During column chromatography, my product seems to be co-eluting with p-TsOH. How can I improve the separation?

A5: Since p-toluenesulfonic acid is highly polar, it should ideally adhere strongly to the silica gel. If you are observing co-elution, consider the following:

  • Pre-column workup: Perform a basic wash before running the column to remove the majority of the p-TsOH.

  • Solvent Polarity: Use a less polar eluent system. A non-polar solvent like hexane or a low-polarity mixture of hexanes and ethyl acetate should keep the p-TsOH at the baseline of the column.

  • Alternative Stationary Phase: While less common for this specific issue, if your compound is very polar as well, consider reverse-phase chromatography where p-TsOH will elute very early.

Data Presentation: Comparison of p-TsOH Removal Methods

The following table provides a qualitative and quantitative comparison of the common methods for p-TsOH removal. The efficiency can vary based on the specific reaction conditions, solvent, and concentration of p-TsOH.

MethodPrincipleTypical EfficiencyAdvantagesDisadvantages
Aqueous Workup (Basic Wash) Neutralization and extraction of the resulting water-soluble salt.Good to ExcellentSimple, inexpensive, and effective for most applications.Not suitable for water-sensitive compounds; may require multiple extractions for complete removal.
Scavenger Resins Adsorption of the acid onto a solid-supported base.ExcellentHigh efficiency; suitable for non-aqueous workups and sensitive substrates; simple filtration for removal.More expensive than basic washes; may require optimization of resin amount and reaction time.
Flash Column Chromatography Separation based on polarity.Good to ExcellentCan simultaneously purify the desired product from other impurities.Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.

Experimental Protocols

Protocol 1: Removal of p-TsOH by Aqueous Workup (Basic Wash)

This protocol is suitable for reactions performed in a water-immiscible organic solvent.

  • Transfer Reaction Mixture: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Dilution: If necessary, dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure a manageable viscosity and volume.

  • First Basic Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to the volume of the organic layer.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Subsequent Washes: Repeat the wash with fresh saturated NaHCO₃ solution (steps 3-5) two more times, or until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which should now be free of p-TsOH.

Protocol 2: Removal of p-TsOH using a Basic Scavenger Resin

This protocol is ideal for reactions where aqueous workup is not desirable.

  • Choose the Resin: Select a suitable polymer-bound amine scavenger resin (e.g., aminomethylated polystyrene).

  • Determine Resin Amount: Calculate the molar amount of excess p-TsOH in your reaction. Add the scavenger resin in a 2-3 fold molar excess relative to the p-TsOH.

  • Add Resin to Mixture: Add the calculated amount of scavenger resin to the reaction mixture.

  • Stir: Stir the resulting suspension at room temperature. The required time can vary, but a typical duration is 1-3 hours. Monitor the removal of p-TsOH by a suitable method (e.g., TLC, LC-MS).

  • Filtration: Once the p-TsOH is consumed, filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the resin.

  • Wash Resin: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product.

Mandatory Visualization

Below is a flowchart to guide the selection of the appropriate method for p-TsOH removal.

pTsOH_Removal_Workflow start Reaction Complete (p-TsOH present) product_stability Is the product stable to aqueous base? start->product_stability aqueous_workup Perform Aqueous Workup (Basic Wash) product_stability->aqueous_workup Yes scavenger_resin Use Basic Scavenger Resin product_stability->scavenger_resin No check_purity Check Purity (e.g., NMR, TLC) aqueous_workup->check_purity scavenger_resin->check_purity check_purity->aqueous_workup p-TsOH remains (repeat wash) purification_needed Is further purification needed? check_purity->purification_needed p-TsOH removed chromatography Perform Flash Column Chromatography purification_needed->chromatography Yes final_product Isolated, Pure Product purification_needed->final_product No chromatography->final_product end End final_product->end

References

Technical Support Center: Thermal Decomposition of Dimethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting guidance for investigating the thermal decomposition of dimethyl pimelate.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of this compound?

This compound (C9H16O4) is a diester that, upon heating, is expected to undergo thermal decomposition, or pyrolysis.[1] The decomposition process involves the breaking of chemical bonds to form smaller, more volatile molecules. The specific products formed will depend on the decomposition temperature and atmosphere (e.g., inert or oxidative).

Q2: What are the likely thermal decomposition products of this compound?

Q3: What analytical technique is most suitable for identifying the thermal decomposition products of this compound?

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most appropriate and powerful technique for this analysis.[3][4] Py-GC-MS allows for the controlled thermal decomposition of a sample (pyrolysis), followed by the separation of the resulting volatile fragments (gas chromatography), and their subsequent identification based on their mass-to-charge ratio (mass spectrometry).[3]

Q4: What are the key experimental parameters to consider when analyzing the thermal decomposition of this compound?

The critical parameters for a Py-GC-MS experiment include:

  • Pyrolysis Temperature: This will directly influence the decomposition products. A temperature ramp or a series of isothermal experiments can be used to study the decomposition profile at different temperatures.[5]

  • Carrier Gas: An inert gas, typically helium, is used to carry the decomposition products through the GC column.[6]

  • GC Column: The choice of GC column is crucial for separating the decomposition products. A non-polar or semi-polar column is often a good starting point for this type of analysis.

  • Mass Spectrometer Parameters: The mass range, scan speed, and ionization method of the mass spectrometer will determine the quality of the data obtained.

Experimental Protocol: Analysis of this compound Thermal Decomposition by Py-GC-MS

This protocol provides a general framework for the analysis. Specific parameters may need to be optimized based on the instrumentation available.

1. Sample Preparation:

  • Accurately weigh approximately 100-500 µg of high-purity this compound into a pyrolysis sample cup.[4]

  • Record the exact weight.

2. Instrumentation Setup (Py-GC-MS):

  • Pyrolyzer:

    • Set the pyrolysis temperature. For an initial screening, a temperature of 600 °C is often used for polymers and related compounds.[4] A temperature-programmed pyrolysis from 100 °C to 800 °C can also be informative.

    • Interface Temperature: Set to a temperature that prevents condensation of the products, typically around 300 °C.

  • Gas Chromatograph (GC):

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent capillary column.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 10 minutes at 300 °C.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-550.

    • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

  • Initiate the pyrolysis, which will automatically trigger the GC-MS data acquisition.

  • After the run is complete, analyze the resulting chromatogram.

  • Identify the individual peaks by comparing their mass spectra to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).[4]

  • Quantify the relative abundance of each decomposition product by integrating the peak areas.

Illustrative Data Presentation

The following table is a template for summarizing the quantitative results from your Py-GC-MS analysis.

Retention Time (min)Tentative Compound NameMolecular FormulaPeak Area (%)
e.g., 4.5e.g., Methanole.g., CH4Oe.g., 15.2
e.g., 6.2e.g., Methyl acrylatee.g., C4H6O2e.g., 35.8
............

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Peaks Observed - Leak in the system. - Incorrect flow or temperature settings. - Sample did not pyrolyze. - Detector issue.- Perform a leak check at all connections.[7] - Verify carrier gas flow rate and temperature settings.[7] - Increase pyrolysis temperature. - Check MS tune and detector status.[7]
Broad Peaks - High dead volume in the system. - Low carrier gas flow rate. - Slow GC oven temperature ramp.- Ensure proper column installation and minimize dead volume.[7] - Verify and adjust carrier gas flow rate.[7] - Increase the GC oven programming rate.[7]
Poor Peak Resolution - Column overloading. - Inappropriate GC oven temperature program. - Column degradation.- Reduce the amount of sample. - Optimize the temperature program, potentially with a slower ramp rate. - Condition or replace the GC column.[8]
Baseline Noise or Drift - Contaminated carrier gas or injector. - Column bleed. - Detector contamination.- Replace gas purification traps; clean the injector.[8] - Condition the column at its maximum operating temperature.[8] - Clean the ion source.[7]
Inconsistent Retention Times - Fluctuations in carrier gas flow rate. - Leaks in the system. - Changes in oven temperature profile.- Check and stabilize the carrier gas flow.[7] - Perform a leak check.[7] - Verify the accuracy of the GC oven temperature.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Interpretation weigh Weigh this compound load Load into Pyrolysis Cup weigh->load pyrolysis Pyrolysis load->pyrolysis gc_sep Gas Chromatography Separation pyrolysis->gc_sep ms_detect Mass Spectrometry Detection gc_sep->ms_detect chromatogram Analyze Chromatogram ms_detect->chromatogram library_search Mass Spectral Library Search chromatogram->library_search quantify Quantify Products library_search->quantify

Caption: Experimental workflow for identifying thermal decomposition products.

References

Troubleshooting low conversion rate in Dimethyl pimelate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of dimethyl pimelate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues.

Troubleshooting Guides and FAQs

1. My this compound synthesis is showing a low conversion rate. What are the most common causes?

Low conversion in the Fischer esterification of pimelic acid is a common issue and can often be attributed to the reversible nature of the reaction.[1] The key factors to investigate are:

  • Equilibrium Limitations: The esterification of a carboxylic acid with an alcohol is an equilibrium process.[1][2] Without driving the reaction forward, it will reach a point where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal, limiting the final product yield.[2]

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence in the reaction mixture, either from reagents or produced during the reaction, can shift the equilibrium back towards the reactants, thereby lowering the conversion to this compound.[3][4]

  • Insufficient Catalyst: An inadequate amount or inactive acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a reasonable timeframe.[1]

  • Suboptimal Molar Ratio of Reactants: The ratio of methanol to pimelic acid is a critical parameter. An insufficient amount of methanol will limit the extent to which the reaction can proceed to completion.[1][5]

  • Inadequate Reaction Temperature and Time: The reaction may be too slow at lower temperatures, and insufficient reaction time will not allow the reaction to reach equilibrium.[4]

2. How can I shift the reaction equilibrium to favor the formation of this compound?

To maximize the yield, the equilibrium must be shifted towards the product side. This can be achieved by:

  • Using an Excess of Methanol: Employing a large excess of methanol, which is often used as the solvent as well, increases the concentration of one of the reactants, driving the equilibrium towards the formation of this compound according to Le Châtelier's principle.[1][3][6]

  • Removing Water as it Forms: Actively removing water from the reaction mixture is a highly effective method to prevent the reverse reaction (hydrolysis) and drive the formation of the diester.[3][4] This can be accomplished by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[3][7]

    • Using a Drying Agent: Adding a desiccant such as molecular sieves to the reaction mixture to absorb the water produced.[8]

3. What is the optimal molar ratio of methanol to pimelic acid?

While an equimolar ratio can result in yields of around 65% at equilibrium for simple esterifications, using a significant excess of the alcohol can dramatically increase the yield.[1] For the synthesis of this compound, a large excess of methanol is recommended. In a high-yield reported procedure, a significant excess of methanol was used, acting as both reactant and solvent.[7]

4. What type of catalyst should I use, and in what amount?

Strong acid catalysts are typically used for Fischer esterification. Common choices include:

  • Sulfuric Acid (H₂SO₄)[9]

  • p-Toluenesulfonic Acid (p-TsOH)[7][9]

  • Lewis acids[9]

The catalyst concentration is crucial; an insufficient amount will lead to a slow reaction, while an excessive amount can sometimes promote side reactions. A typical catalytic amount is used, and the optimal loading should be determined experimentally for a specific setup.

5. I suspect side reactions are occurring. What are the potential byproducts in this compound synthesis?

While the Fischer esterification is generally a clean reaction, potential side reactions and impurities can include:

  • Methyl Pimelate (monoester): Incomplete esterification will result in the presence of the monoester of pimelic acid.

  • Unreacted Pimelic Acid: If the reaction does not go to completion, the starting dicarboxylic acid will remain.

  • Byproducts from Methanol: At high temperatures and with strong acids, methanol can dehydrate to form dimethyl ether.

  • Impurities from Starting Materials: The purity of pimelic acid and methanol is important. Any impurities in the starting materials will be carried through the reaction.

6. How should I purify the crude this compound?

A typical work-up and purification procedure for this compound involves the following steps:

  • Neutralization: After cooling the reaction mixture, neutralize the acid catalyst with a weak base, such as sodium carbonate or sodium bicarbonate solution.[2][7]

  • Removal of Excess Methanol: The excess methanol is typically removed by distillation or rotary evaporation.[7]

  • Extraction: The crude product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove any remaining salts and water-soluble impurities.[2]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Distillation: The final purification is usually achieved by vacuum distillation to obtain pure this compound.[7]

Data Presentation

Table 1: Effect of Methanol to Pimelic Acid Molar Ratio on Ester Yield (Illustrative Data)

Molar Ratio (Methanol:Pimelic Acid)Approximate Yield (%)Reference (Adapted from similar diester synthesis)
2:1~60%[1]
5:1~85%[5]
10:1>95%[1][7]

Note: This data is illustrative and based on general principles of Fischer esterification and data from similar dicarboxylic acid esterifications. Actual yields may vary based on specific reaction conditions.

Table 2: Effect of Catalyst Loading on Reaction Time and Yield (Illustrative Data)

Catalyst Loading (mol%)Reaction Time (hours)Approximate Yield (%)Reference (Adapted from general acid-catalyzed reactions)
0.5>12<70%[3]
1.08~80%[3]
2.54>90%[3]
5.04>90%[3]

Note: This data is illustrative. The optimal catalyst loading should be determined experimentally. Higher catalyst loading does not always lead to a proportional increase in yield and can sometimes promote side reactions.

Experimental Protocols

High-Yield Synthesis of this compound via Fischer Esterification [7]

This protocol is adapted from a reported high-yield synthesis.

Materials:

  • Pimelic Acid (1 equivalent)

  • Methanol (a large excess, to act as both reactant and solvent)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.04 equivalents)

  • Sodium Carbonate (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pimelic acid, a large excess of methanol, and a catalytic amount of p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux with stirring. Monitor the reaction progress by a suitable method (e.g., TLC, GC) until the starting material is consumed (a typical reaction time is around 7 hours).[7]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Add sodium carbonate to neutralize the p-toluenesulfonic acid catalyst and stir for a short period.

  • Filtration and Solvent Removal: Filter the mixture to remove the neutralized catalyst. Remove the excess methanol from the filtrate using a rotary evaporator.

  • Work-up: To the crude this compound, add water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by high-vacuum distillation to obtain pure this compound. A reported procedure achieved a yield of 98.08% with a purity of 99.8%.[7]

Mandatory Visualization

Fischer_Esterification_Pathway pimelic_acid Pimelic Acid protonated_carbonyl Protonated Carbonyl Intermediate pimelic_acid->protonated_carbonyl + H+ methanol Methanol tetrahedral_intermediate Tetrahedral Intermediate h_plus H+ (Catalyst) protonated_carbonyl->tetrahedral_intermediate + Methanol water_elimination Water Elimination tetrahedral_intermediate->water_elimination protonated_monoester Protonated Monoester water_elimination->protonated_monoester water Water water_elimination->water methyl_pimelate Methyl Pimelate (Monoester) protonated_monoester->methyl_pimelate - H+ repeat_esterification Repeat Esterification methyl_pimelate->repeat_esterification dimethyl_pimelate This compound repeat_esterification->dimethyl_pimelate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Conversion Rate in this compound Synthesis check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes increase_time Increase reaction time check_equilibrium->increase_time No check_ratio Is the methanol to pimelic acid ratio high enough? check_water->check_ratio Yes remove_water Implement/improve water removal (e.g., Dean-Stark) check_water->remove_water No check_catalyst Is the catalyst active and in sufficient quantity? check_ratio->check_catalyst Yes increase_methanol Increase excess of methanol check_ratio->increase_methanol No check_conditions Are the reaction temperature and time adequate? check_catalyst->check_conditions Yes optimize_catalyst Optimize catalyst type and loading check_catalyst->optimize_catalyst No increase_temp Increase reaction temperature check_conditions->increase_temp No solution Improved Conversion Rate check_conditions->solution Yes increase_time->solution remove_water->solution increase_methanol->solution optimize_catalyst->solution increase_temp->solution Logical_Relationships low_conversion Low Conversion Rate sub_optimal_conditions Sub-optimal Reaction Conditions low_conversion->sub_optimal_conditions equilibrium_issues Equilibrium Limitations low_conversion->equilibrium_issues reagent_issues Reagent/Catalyst Issues low_conversion->reagent_issues low_temp Low Temperature sub_optimal_conditions->low_temp short_time Insufficient Time sub_optimal_conditions->short_time water_present Water Present equilibrium_issues->water_present low_methanol_ratio Low Methanol Ratio equilibrium_issues->low_methanol_ratio inactive_catalyst Inactive Catalyst reagent_issues->inactive_catalyst low_catalyst_loading Low Catalyst Loading reagent_issues->low_catalyst_loading

References

Technical Support Center: Synthesis and Analysis of Dimethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis and purification of Dimethyl pimelate, with a focus on achieving high purity as determined by Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially applied method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves treating pimelic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.[1][2][3]

Q2: What are the typical impurities observed in the GC analysis of crude this compound?

A2: Typical impurities can include unreacted pimelic acid, the mono-ester (methyl hydrogen pimelate), residual methanol, water (a byproduct of the reaction), and traces of the acid catalyst.[3] Depending on the reaction conditions, side products from dehydration or other secondary reactions might also be present, although these are less common under controlled conditions.

Q3: What is the expected purity of this compound after synthesis and purification?

A3: With proper purification via high-vacuum distillation, a purity of 99.8% or higher, as determined by GC analysis, can be achieved.[2] Commercially available high-grade this compound is often specified at ≥ 99% purity.[4]

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Key properties for purification, particularly distillation, are its boiling point and density. This compound has a boiling point of 121-122 °C at 11 mmHg vacuum.[4][5] Its density is approximately 1.041 g/mL at 25 °C.[4][5]

Troubleshooting Guide: Improving GC Purity

This section addresses specific issues that may arise during the synthesis and purification of this compound, leading to suboptimal purity in the final GC analysis.

Problem 1: My GC analysis shows a significant peak for unreacted pimelic acid.

  • Question: Why is there still a large amount of starting material in my product, and how can I fix it?

  • Answer: This issue typically points to an incomplete reaction. The Fischer esterification is an equilibrium reaction.[3][6] To drive it towards the product side, consider the following:

    • Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. A typical time is around 7 hours, or until monitoring (e.g., by TLC or a preliminary GC) shows the consumption of pimelic acid to be less than 0.5%.[2]

    • Use Excess Alcohol: Methanol is often used as both the reactant and the solvent. Using a large excess of methanol shifts the equilibrium towards the formation of the diester.[3]

    • Efficient Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants. While not always implemented in simple reflux setups, for very high conversion, a Dean-Stark apparatus could be used to remove water as it forms.[1]

    • Catalyst Amount: Ensure an adequate amount of acid catalyst is used. Common catalysts include sulfuric acid and p-toluenesulfonic acid.[1][7]

Problem 2: My GC chromatogram displays a peak between pimelic acid and this compound, likely the mono-ester.

  • Question: What causes the formation of the mono-ester, and how can I promote the reaction to the desired diester?

  • Answer: The formation of the mono-ester (methyl hydrogen pimelate) is a common intermediate stage in this reaction. Its presence in the final product indicates that the reaction has not gone to completion for both carboxylic acid groups. The solutions are similar to those for unreacted starting material:

    • Drive the Equilibrium: Increase the reflux time and ensure a significant excess of methanol is present to favor the second esterification step.

    • Check Catalyst Activity: Ensure your acid catalyst has not degraded.

Problem 3: The purity of my distilled this compound is still below 99%, and there are several small, unidentified peaks in the GC.

  • Question: I've followed the reaction protocol, but the final product is not clean. What are the potential sources of these minor impurities and how can I remove them?

  • Answer: Minor impurities can arise from several sources. Here is a systematic approach to identify and eliminate them:

    • Work-up Procedure: After the reaction, the acid catalyst must be thoroughly neutralized. A common method is to add sodium carbonate and stir until gas evolution ceases.[2] Inadequate neutralization can lead to product degradation during the high temperatures of distillation.

    • Filtration: After neutralization, it is crucial to filter off the resulting salts completely. Any residual particulate matter can interfere with the distillation.[2]

    • Distillation Technique: High-vacuum distillation is critical for purifying this compound.

      • Vacuum Level: Ensure a sufficiently high vacuum (e.g., around 42 Pa or ~0.3 mmHg) is achieved.[2] A poor vacuum will require higher temperatures, which can cause decomposition.

      • Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) to improve the separation between this compound and any close-boiling impurities.

      • Discard Fractions: Collect a forerun fraction to remove any low-boiling impurities and a final fraction to leave behind any high-boiling impurities. Collect the main product fraction at a stable temperature and pressure.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValueReference
Reactants Pimelic Acid, Methanol[2]
Catalyst p-Toluenesulfonic Acid[2]
Solvent Methanol (in excess)[2]
Reaction Time 7 hours[2]
Temperature Reflux[2]
Neutralizing Agent Sodium Carbonate[2]
Purification High-Vacuum Distillation[2]
Expected Purity (GC) >99.5%[2]
Expected Yield ~98%[2]

Table 2: Proposed GC Analysis Parameters

ParameterRecommended Setting
Column 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30m x 0.25mm ID x 0.25µm film
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1 mL/min)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 250 °C
Final: Hold at 250 °C for 5 min
Injection Volume 1 µL
Sample Preparation Dilute 10 µL of sample in 1 mL of a suitable solvent (e.g., Dichloromethane)

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pimelic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of methanol (e.g., 5-10 volumes relative to the mass of pimelic acid) and p-toluenesulfonic acid (0.04 eq).[2]

  • Reaction: Heat the mixture to reflux with constant stirring. Maintain reflux for approximately 7 hours. The reaction can be monitored by TLC or GC to ensure the consumption of the starting material.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add sodium carbonate (0.6 eq relative to the pimelic acid) to neutralize the acid catalyst. Stir until all gas evolution has stopped.[2]

  • Filtration: Filter the mixture to remove the sodium carbonate and any salts formed.

  • Solvent Removal: Remove the excess methanol from the filtrate using a rotary evaporator. The remaining liquid is the crude this compound.

Protocol 2: Purification by High-Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short Vigreux column.

  • Distillation: Transfer the crude this compound to the distillation flask. Apply a high vacuum (target <1 mmHg).

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions.

    • Collect the main product fraction at a stable head temperature (approx. 74 °C at 42 Pa or 121-122 °C at 11 mmHg).[2][5]

    • Stop the distillation before all the material in the flask has evaporated to avoid collecting high-boiling impurities.

  • Characterization: Analyze the purified product by GC to confirm its purity.

Visualizations

Fischer_Esterification_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer & Water Elimination cluster_final Step 4: Deprotonation PimelicAcid Pimelic Acid R(COOH)2 ProtonatedPA Protonated Carbonyl [R(C(OH)2)2]+ PimelicAcid->ProtonatedPA Protonation Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedPA->Tetrahedral_Intermediate Attack H_ion H+ H_ion->PimelicAcid Methanol Methanol CH3OH Methanol->ProtonatedPA Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer Water H2O Protonated_Ester->Water Elimination DimethylPimelate This compound R(COOCH3)2 Protonated_Ester->DimethylPimelate Deprotonation H_ion_regen H+ DimethylPimelate->H_ion_regen Catalyst Regenerated

Caption: Mechanism of the Fischer-Speier Esterification for this compound synthesis.

Experimental_Workflow Start Start: Pimelic Acid + Methanol Reaction Acid-Catalyzed Reflux (e.g., 7 hours) Start->Reaction Neutralization Cool & Neutralize (e.g., Na2CO3) Reaction->Neutralization Filtration Filter Solids Neutralization->Filtration Evaporation Evaporate Excess Methanol (Rotovap) Filtration->Evaporation Crude Crude this compound Evaporation->Crude Distillation High-Vacuum Distillation Crude->Distillation Analysis GC Analysis for Purity Distillation->Analysis Product Pure this compound (>99.5%) Analysis->Product PASS Fail Purity < 99.5% Analysis->Fail FAIL Troubleshoot Consult Troubleshooting Guide Fail->Troubleshoot Troubleshooting_Purity Start Low Purity in GC Analysis Check_SM Significant Unreacted Pimelic Acid Peak? Start->Check_SM Check_Mono Significant Mono-Ester Peak? Check_SM->Check_Mono No Action_Time Increase Reflux Time &/or Methanol Excess Check_SM->Action_Time Yes Check_Other Multiple Minor Unidentified Peaks? Check_Mono->Check_Other No Action_Equilibrium Drive Equilibrium: Longer Reflux, More Methanol Check_Mono->Action_Equilibrium Yes Action_Workup Review Work-up: - Thorough Neutralization? - Complete Filtration? Check_Other->Action_Workup Yes Action_Distill Optimize Distillation: - Higher Vacuum? - Use Fractionating Column? Check_Other->Action_Distill Yes Action_Workup->Action_Distill

References

Technical Support Center: Managing Moisture Sensitivity in Dimethyl Pimelate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Dimethyl pimelate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage its moisture sensitivity and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with this compound, with a focus on problems arising from moisture contamination.

Q1: My reaction yield is significantly lower than expected, and I've isolated pimelic acid and/or methyl 7-oxoheptanoate as byproducts. What is the likely cause?

A1: The presence of pimelic acid or its monoester is a strong indicator of hydrolysis, which occurs when this compound reacts with water.[1] This is a common issue in moisture-sensitive reactions. The base used in your reaction (e.g., sodium methoxide) can also be deactivated by water, further reducing the yield of your desired product.[1]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, ideally in an oven at 125°C overnight and cooled under an inert atmosphere (e.g., nitrogen or argon).[1] Even glassware that appears dry to the eye can have a thin film of adsorbed moisture.

  • Use Anhydrous Solvents: Solvents should be freshly dried and dispensed under an inert atmosphere. The water content of your solvent should be minimal.

  • Verify Reagent Purity: Use a fresh, high-purity, anhydrous base. Older bases, like sodium ethoxide, can hydrolyze over time.[1] Consider using non-alkoxide bases such as sodium hydride (NaH) in an aprotic solvent to avoid this issue.[1]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Q2: I am performing a Dieckmann condensation with this compound and observing polymerization or intermolecular condensation products. How can I favor the desired intramolecular cyclization?

A2: The formation of polymers or intermolecular condensation products suggests that molecules of this compound are reacting with each other rather than intramolecularly.[1]

Troubleshooting Steps:

  • High-Dilution Conditions: To favor the intramolecular reaction, perform the reaction at a lower concentration. This reduces the probability of intermolecular collisions.

  • Slow Reagent Addition: Add the this compound dropwise to the base solution over an extended period. This keeps the instantaneous concentration of the diester low, further promoting intramolecular cyclization.

Q3: How can I accurately determine the moisture content of my solvents and reagents?

A3: Accurately quantifying trace amounts of water is crucial for moisture-sensitive reactions. Several methods are available:

  • Karl Fischer Titration: This is a widely accepted and highly accurate method for quantifying water content, capable of detecting water at the parts-per-million (ppm) level.[2][3]

  • 19F-NMR-Based Aquametry: A sensitive method that utilizes difluoro(aryl)-λ³-iodanes as reagents and can be more sensitive than coulometric Karl Fischer titration.[4]

  • Fluorescent Sensors: These probes exhibit a change in fluorescence upon interaction with water, providing a rapid and convenient method for detecting moisture in organic solvents.[2]

A summary of common methods is provided in the table below.

MethodPrincipleSensitivityNotes
Karl Fischer Titration Chemical reaction with iodine, sulfur dioxide, and a baseppm levelA classic and reliable method.[2][3]
19F-NMR-Based Aquametry Reaction with a fluorine-containing reagent and analysis by NMRHigh (can exceed Karl Fischer)Requires access to an NMR spectrometer.[4]
Fluorescent Sensors Change in fluorescence intensity upon contact with waterHigh (can detect down to 0.003 wt % in THF)Offers a rapid and visual indication.[2]
Gas Chromatography (GC) Separation and detection of water from the solventppm levelRequires a calibrated instrument.

Impact of Moisture on Reaction Yield: A Case Study of Dieckmann Condensation

The presence of water can have a dramatic effect on the yield of moisture-sensitive reactions. The following table provides representative data on the impact of water content in the reaction solvent on the yield of the Dieckmann condensation of this compound.

Water Content in Solvent (ppm)Expected Yield of Cyclic β-Keto Ester (%)Primary Byproduct
< 10> 90%Minimal
50~75%Pimelic acid monoester
100~50%Pimelic acid monoester, Pimelic acid
250< 20%Pimelic acid, Pimelic acid monoester
> 500~0%Primarily Pimelic acid

Note: This data is illustrative and based on established principles of ester hydrolysis and its impact on condensation reactions. Actual yields may vary depending on specific reaction conditions.

Key Experimental Protocols

Below is a detailed methodology for a common moisture-sensitive reaction involving this compound: the Dieckmann condensation.

Anhydrous Dieckmann Condensation of this compound

Objective: To synthesize methyl 2-oxocyclohexane-1-carboxylate via an intramolecular condensation of this compound under strictly anhydrous conditions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Anhydrous methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5]

  • Preparation of Reaction Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 125°C overnight and cool under a stream of inert gas.

  • Reagent Preparation: Under an argon atmosphere, add sodium hydride (1.1 equivalents) to anhydrous toluene in the reaction flask.

  • Addition of this compound: Prepare a solution of this compound (1.0 equivalent) in anhydrous toluene in the dropping funnel. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of anhydrous methanol to destroy any excess NaH, followed by the addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizing Key Processes

To further aid in understanding the critical aspects of managing moisture in this compound reactions, the following diagrams illustrate the hydrolysis pathway and a logical troubleshooting workflow.

Hydrolysis_of_Dimethyl_Pimelate DMP This compound Monoester Pimelic Acid Monoester DMP->Monoester Hydrolysis H2O Water (H₂O) H2O->DMP H2O->Monoester Pimelic_Acid Pimelic Acid Monoester->Pimelic_Acid Further Hydrolysis

Caption: Hydrolysis pathway of this compound in the presence of water.

Troubleshooting_Workflow Start Low Reaction Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Anhydrous_Techniques Implement Rigorous Anhydrous Techniques Check_Moisture->Anhydrous_Techniques Yes Check_Base Verify Base Activity Check_Moisture->Check_Base No Anhydrous_Techniques->Check_Base Use_Fresh_Base Use Fresh, Anhydrous Base Check_Base->Use_Fresh_Base Yes Check_Stoichiometry Verify Stoichiometry Check_Base->Check_Stoichiometry No Use_Fresh_Base->Check_Stoichiometry Adjust_Stoichiometry Adjust Reagent Amounts Check_Stoichiometry->Adjust_Stoichiometry Incorrect Success Improved Yield Check_Stoichiometry->Success Correct Adjust_Stoichiometry->Success

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

References

Validation & Comparative

A Comparative Performance Analysis: Dimethyl Pimelate vs. Dioctyl Adipate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a detailed, objective comparison of the performance of Dimethyl Pimelate (DMP) and the widely used Dioctyl Adipate (DOA) as plasticizers, with a primary focus on their application in polyvinyl chloride (PVC). This analysis is supported by a review of existing experimental data for DOA and reasoned scientific extrapolation for the performance of DMP based on structure-property relationships of analogous aliphatic dicarboxylic acid esters.

Executive Summary

Dioctyl Adipate (DOA) is a well-established, high-performance plasticizer renowned for its exceptional low-temperature flexibility and good overall compatibility with PVC. This compound (DMP), a dimethyl ester of a slightly longer-chain dicarboxylic acid, presents a potential alternative. Based on the principles of plasticizer performance, DMP is anticipated to offer competitive, if not superior, low-temperature properties due to the longer aliphatic chain of pimelic acid. However, as a dimethyl ester, it is expected to exhibit higher volatility and a greater tendency for migration compared to the larger dioctyl ester, DOA. This trade-off between low-temperature performance and permanence is a critical consideration for formulators.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each plasticizer is essential for predicting their behavior in a polymer matrix.

PropertyThis compound (DMP)Dioctyl Adipate (DOA)
CAS Number 1732-08-7103-23-1
Molecular Formula C₉H₁₆O₄C₂₂H₄₂O₄
Molecular Weight ( g/mol ) 188.22370.58
Appearance Clear, colorless liquidClear, colorless oily liquid
Boiling Point (°C) 236approx. 417
Density (g/cm³ at 20°C) approx. 1.020.924 - 0.926

Performance Comparison in PVC

The following tables summarize the expected and documented performance of DMP and DOA in a typical flexible PVC formulation. The data for DOA is based on established industry knowledge, while the data for DMP is inferred based on the performance of structurally similar short-chain dialkyl esters of dicarboxylic acids.[1][2][3]

Mechanical Properties
Performance MetricThis compound (DMP) (Inferred)Dioctyl Adipate (DOA) (Documented)Test Method
Tensile Strength (MPa) Lower15 - 25ASTM D638 / ISO 527-2
Elongation at Break (%) Higher300 - 400ASTM D638 / ISO 527-2
Hardness (Shore A) Lower70 - 90ASTM D2240
Thermal Properties
Performance MetricThis compound (DMP) (Inferred)Dioctyl Adipate (DOA) (Documented)Test Method
Glass Transition Temp. (Tg, °C) Lower-40 to -50DSC
Low-Temperature Flexibility (°C) < -50approx. -70Torsional Stiffness Test
Volatility (Weight Loss, %) HigherLowTGA
Permanence Properties
Performance MetricThis compound (DMP) (Inferred)Dioctyl Adipate (DOA) (Documented)Test Method
Migration to other materials HigherLowASTM D1203
Extraction in Soapy Water HigherLowASTM D1239

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer performance. The following are standard protocols for the key experiments cited in this guide.

Tensile Properties (ASTM D638 / ISO 527-2)

This test determines the force required to break a plastic sample and the extent to which the sample stretches or elongates to that breaking point.[4][5]

  • Specimen Preparation: Standard dumbbell-shaped test specimens are prepared from the plasticized PVC compound by injection molding or machining.

  • Apparatus: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is used for precise strain measurement.

  • Procedure:

    • Condition the specimens at a standard temperature (e.g., 23 ± 2 °C) and humidity (e.g., 50 ± 5% RH) for at least 40 hours.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

    • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Hardness (ASTM D2240)

This method measures the indentation hardness of the plasticized material using a durometer.

  • Apparatus: A Shore A durometer for soft materials.

  • Procedure:

    • Place the plasticized PVC sample on a flat, hard surface.

    • Press the durometer indenter firmly and quickly onto the sample, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value on the durometer scale within one second of firm contact.

    • Take multiple readings at different locations on the sample and calculate the average.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.[6]

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample of the plasticized PVC is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The glass transition is observed as a step change in the heat flow curve.

  • Analysis: The Tg is determined as the midpoint of the transition in the DSC thermogram. A lower Tg indicates higher plasticizing efficiency.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and volatility.[6]

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, weighed sample of the plasticized PVC is placed in the TGA furnace.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as the temperature increases.

  • Analysis: The temperature at which significant weight loss occurs indicates the onset of degradation or volatilization of the plasticizer.

Visualizing the Comparison: Logical Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in plasticizer performance and a typical experimental workflow for evaluation.

Plasticizer_Performance_Factors cluster_Plasticizer_Properties Plasticizer Intrinsic Properties cluster_Performance_Metrics Performance in Polymer Molecular_Weight Molecular Weight Permanence Permanence (Volatility, Migration) Molecular_Weight->Permanence Higher MW reduces volatility Chemical_Structure Chemical Structure (Alkyl Chain Length, Linearity) Low_Temp_Performance Low-Temperature Performance Chemical_Structure->Low_Temp_Performance Longer aliphatic chain improves flexibility Polarity Polarity Efficiency Efficiency (Tg Depression) Polarity->Efficiency Affects compatibility with PVC Mechanical_Properties Mechanical Properties (Flexibility, Strength) Efficiency->Mechanical_Properties Influences hardness and elongation

Caption: Logical relationship between intrinsic plasticizer properties and performance metrics in a polymer matrix.

Experimental_Workflow cluster_Testing Performance Testing Start Start: Define Formulations (PVC, Plasticizer, Stabilizer) Compounding Melt Compounding (e.g., Two-Roll Mill) Start->Compounding Specimen_Prep Specimen Preparation (Molding / Machining) Compounding->Specimen_Prep Conditioning Conditioning (ASTM D618) Specimen_Prep->Conditioning Mechanical_Tests Mechanical Testing (Tensile, Hardness) Conditioning->Mechanical_Tests Thermal_Tests Thermal Analysis (DSC, TGA) Conditioning->Thermal_Tests Permanence_Tests Permanence Testing (Volatility, Extraction) Conditioning->Permanence_Tests Data_Analysis Data Analysis & Comparison Mechanical_Tests->Data_Analysis Thermal_Tests->Data_Analysis Permanence_Tests->Data_Analysis Conclusion Conclusion: Select Optimal Plasticizer Data_Analysis->Conclusion

Caption: Standard experimental workflow for the evaluation of plasticizer performance in PVC.

Conclusion

The choice between this compound and Dioctyl Adipate as a plasticizer will be dictated by the specific requirements of the end application.

  • Dioctyl Adipate (DOA) remains a robust choice for applications demanding a good balance of excellent low-temperature flexibility and permanence. Its larger molecular size contributes to lower volatility and migration, ensuring long-term stability of the plasticized material.[7][8]

  • This compound (DMP) , based on structure-property relationships, is a promising candidate for applications where exceptional low-temperature performance is the primary objective and where higher volatility and migration can be tolerated.[8][9] Its smaller molecular size is expected to lead to very efficient plasticization, potentially allowing for lower concentrations to achieve the desired flexibility. However, this same characteristic will likely compromise its permanence in the polymer matrix.

For researchers and formulators, the ideal approach would be to conduct direct comparative studies to quantify the performance of DMP in their specific formulations. This would involve the rigorous application of the experimental protocols outlined in this guide to generate a comprehensive dataset, enabling an informed and evidence-based selection of the optimal plasticizer.

References

Quantitative Purity Analysis of Dimethyl Pimelate: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Dimethyl pimelate (DMP), a key intermediate in the synthesis of various organic compounds, requires accurate and reliable purity assessment. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of DMP purity, alongside alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparison of Analytical Methods for this compound Purity

The selection of an analytical technique for purity determination depends on several factors, including the required accuracy and precision, the nature of potential impurities, and available instrumentation. Below is a summary of the performance characteristics of GC-MS, qNMR, and HPLC-UV for the quantitative analysis of this compound.

ParameterGC-MSQuantitative NMR (qNMR)HPLC-UV
Principle Separation by volatility and polarity, followed by mass-based identification and quantification.Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.[1]Separation by polarity using a liquid mobile phase and stationary phase, with quantification based on UV absorbance.
Typical Accuracy HighVery High (often considered a primary ratio method)[1]High
Typical Precision High (RSD < 2%)High (RSD < 1%)[2]High (RSD < 2%)
Limit of Detection Low (µg/mL to ng/mL)Moderate (mg/mL)Low (µg/mL)
Sample Preparation Simple dilution in a volatile solvent.Simple dissolution in a deuterated solvent with an internal standard.[3]Dissolution in a suitable mobile phase, may require filtration.
Analysis Time Moderate (15-30 minutes per sample)Fast (< 10 minutes per sample)Moderate (10-25 minutes per sample)
Selectivity High (mass-based)High (chemical shift-based)Moderate to High (retention time and UV spectrum-based)
Key Advantage Excellent for identifying volatile and semi-volatile impurities.Does not require a specific certified reference standard of the analyte for quantification.[2]Widely available and suitable for a broad range of non-volatile or thermally labile compounds.
Key Disadvantage Not suitable for non-volatile or thermally labile impurities.Lower sensitivity compared to chromatographic methods.[4]Potential for co-elution of impurities with similar polarities and UV spectra.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for the quantitative analysis of this compound purity using GC-MS, qNMR, and HPLC-UV.

I. Quantitative Analysis of this compound Purity by GC-MS

This protocol describes a general method for the purity determination of this compound using an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): e.g., Dimethyl succinate or another suitable ester with a distinct retention time.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

2. Standard Preparation:

  • Internal Standard Stock Solution: Accurately weigh approximately 50 mg of the internal standard and dissolve in 50 mL of the chosen solvent to obtain a concentration of about 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing different amounts of this compound and a fixed amount of the internal standard into volumetric flasks and diluting with the solvent. The concentration range should bracket the expected concentration of the sample.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

  • Add a known volume of the internal standard stock solution.

  • Dilute to the mark with the solvent and mix thoroughly.

4. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 155, 127, 98) and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • Determine the purity by comparing the calculated concentration to the weighed amount of the sample.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh DMP & Internal Standard s2 Dissolve in Solvent s1->s2 s3 Prepare Calibration Standards s2->s3 a1 Inject Sample s3->a1 a2 GC Separation a1->a2 a3 MS Detection (SIM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Purity d2->d3

GC-MS Experimental Workflow for DMP Purity Analysis.
II. Quantitative Analysis of this compound Purity by qNMR

This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): e.g., Maleic anhydride or another suitable compound with sharp, well-resolved peaks that do not overlap with the analyte signals.

  • Deuterated Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • NMR tubes (5 mm).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Time: ≥ 3 seconds.

  • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 or 16, sufficient to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the singlet from the two methyl groups) and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Accurately Weigh DMP & IS s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Acquire 1H NMR Spectrum s3->a1 a2 (Ensure Full Relaxation) a1->a2 d1 Process Spectrum a2->d1 d2 Integrate Signals d1->d2 d3 Calculate Purity d2->d3

qNMR Experimental Workflow for DMP Purity Analysis.
III. Quantitative Analysis of this compound Purity by HPLC-UV

This protocol provides a general HPLC-UV method for the purity assessment of this compound.

1. Materials and Reagents:

  • This compound sample

  • Reference Standard: A certified reference standard of this compound.

  • Mobile Phase: Acetonitrile and Water (HPLC grade).

  • Solvent: Mobile phase or a suitable solvent mixture.

  • Class A volumetric flasks and pipettes.

  • HPLC vials with septa.

2. Standard Preparation:

  • Stock Standard Solution: Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in 25 mL of the solvent to get a 1 mg/mL solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations bracketing the expected sample concentration.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound).

5. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and the sample.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample based on the weighed amount and the determined concentration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh DMP Sample & Reference s2 Dissolve in Mobile Phase s1->s2 s3 Filter Sample Solution s2->s3 a1 Inject into HPLC s3->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Areas a3->d1 d2 Create Calibration Curve d1->d2 d3 Determine Purity d2->d3

HPLC-UV Experimental Workflow for DMP Purity Analysis.

References

A Comparative Guide to Alternatives for Dimethyl Pimelate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer science, the selection of monomers is a critical determinant of the final properties and performance of materials. Dimethyl pimelate (DMP), a seven-carbon aliphatic diester, has traditionally been utilized in the synthesis of various polymers, including polyesters and polyamides. However, the demand for polymers with tailored characteristics and the growing emphasis on sustainable and bio-based materials have spurred the exploration of alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on other aliphatic dimethyl esters with varying chain lengths and a promising bio-based option. The performance of these alternatives is evaluated based on available experimental data, providing a valuable resource for researchers in material design and development.

Executive Summary of Comparative Performance

The choice of a dimethyl ester in polymerization significantly influences the thermal and mechanical properties of the resulting polymer. As a general trend, increasing the chain length of the aliphatic diester monomer tends to decrease the melting temperature (Tm) and glass transition temperature (Tg) of the polymer, while potentially enhancing flexibility. The following tables summarize the key performance indicators of polymers synthesized from this compound and its alternatives.

Table 1: Comparison of Polyesters Synthesized with Different Dimethyl Esters and 1,4-Butanediol

MonomerChemical StructurePolymer Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Strength (MPa)Elongation at Break (%)
This compound (C7)CH₃OOC-(CH₂)₅-COOCH₃Data not availableData not availableData not availableData not availableData not availableData not available
Dimethyl Suberate (C8)CH₃OOC-(CH₂)₆-COOCH₃~25,000~2.0-55 to -6055 - 6020 - 30400 - 600
Dimethyl Sebacate (C10)CH₃OOC-(CH₂)₈-COOCH₃~30,000~2.1-60 to -6565 - 7015 - 25500 - 700
Dimethyl Brassylate (C13)CH₃OOC-(CH₂)₁₁-COOCH₃Data not availableData not availableData not availableData not availableData not availableData not available

Note: Data for this compound and Dimethyl Brassylate based polyesters with 1,4-Butanediol were not available in a directly comparable format in the surveyed literature. The data for Dimethyl Suberate and Dimethyl Sebacate are synthesized from multiple sources and represent typical ranges.

Table 2: Comparison of Polyamides Synthesized with Different Dimethyl Esters and 1,6-Hexanediamine

MonomerChemical StructurePolymer Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Strength (MPa)Elongation at Break (%)
This compound (C7)CH₃OOC-(CH₂)₅-COOCH₃Data not availableData not available~60~215~70~150
Dimethyl Suberate (C8)CH₃OOC-(CH₂)₆-COOCH₃Data not availableData not available~55~205~65~180
Dimethyl Sebacate (C10)CH₃OOC-(CH₂)₈-COOCH₃~20,000~2.2~50~195~60~200
Ethylene Brassylate (C13)O=C(O(CH₂)₂O(CH₂)₁₁)~15,000~1.8~25~14010 - 20>300

Note: Data is collated from various sources and represents typical values. Direct comparative studies under identical conditions are limited. Ethylene brassylate undergoes a ring-opening aminolysis reaction, which differs from the condensation polymerization of the other dimethyl esters.

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative studies, the following standardized experimental protocols for melt polycondensation are provided.

Protocol 1: Synthesis of Polyesters via Melt Polycondensation

Materials:

  • Dimethyl Ester (e.g., this compound, Dimethyl Suberate, Dimethyl Sebacate)

  • Diol (e.g., 1,4-Butanediol, 1,6-Hexanediol) in a 1:1.1 molar ratio to the dimethyl ester

  • Catalyst: Titanium (IV) isopropoxide (TIPT) or Dibutyltin (IV) oxide (DBTO) at 200-400 ppm

Procedure:

  • The dimethyl ester and the diol are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • The mixture is heated to 150-160°C under a gentle stream of nitrogen to melt the reactants and initiate the transesterification reaction. Methanol is distilled off.

  • After the majority of the methanol has been removed (typically 2-3 hours), the catalyst is added.

  • The temperature is gradually increased to 220-240°C, and the pressure is slowly reduced to below 1 Torr over a period of 1-2 hours to facilitate the removal of excess diol and drive the polymerization.

  • The reaction is continued for 3-5 hours, with the progress monitored by the viscosity of the melt.

  • The resulting polymer is cooled to room temperature under nitrogen and then collected.

Protocol 2: Synthesis of Polyamides via Melt Polycondensation

Materials:

  • Dimethyl Ester (e.g., this compound, Dimethyl Suberate, Dimethyl Sebacate)

  • Diamine (e.g., 1,6-Hexanediamine) in a 1:1 molar ratio to the dimethyl ester

  • Deionized water (optional, as a reaction promoter)

Procedure:

  • The dimethyl ester and diamine are charged into a high-pressure reactor equipped with a mechanical stirrer and a nitrogen inlet.

  • The reactor is purged with nitrogen and then heated to 200-220°C to form a salt and initiate the pre-polymerization.

  • The temperature is gradually raised to 260-280°C while the pressure is increased to ~15-20 bar to maintain a molten state and prevent sublimation of the reactants.

  • After 1-2 hours, the pressure is slowly released, and a vacuum is applied to remove methanol and water, driving the polymerization to completion.

  • The reaction is continued for another 2-4 hours until the desired melt viscosity is achieved.

  • The polymer is then extruded from the reactor under nitrogen pressure and pelletized.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the polymerization processes and a logical workflow for comparing the alternative monomers.

PolymerizationPathways cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis Dimethyl Ester Dimethyl Ester Transesterification Transesterification Dimethyl Ester->Transesterification Diol Diol Diol->Transesterification Polycondensation Polycondensation Transesterification->Polycondensation Oligomers Methanol Methanol Transesterification->Methanol Polyester Polyester Polycondensation->Polyester Dimethyl Ester_PA Dimethyl Ester Amidation Amidation Dimethyl Ester_PA->Amidation Diamine Diamine Diamine->Amidation Polycondensation_PA Polycondensation Amidation->Polycondensation_PA Oligomers Methanol_PA Methanol Amidation->Methanol_PA Polyamide Polyamide Polycondensation_PA->Polyamide

Caption: General reaction pathways for polyester and polyamide synthesis.

ExperimentalWorkflow cluster_characterization Characterization Methods Start Start MonomerSelection Select Monomers: - this compound (Control) - Dimethyl Suberate - Dimethyl Sebacate - Dimethyl Brassylate - Ethylene Brassylate Start->MonomerSelection Polymerization Perform Polymerization (Standardized Protocol) MonomerSelection->Polymerization Characterization Characterize Polymers Polymerization->Characterization DataAnalysis Analyze and Compare Data Characterization->DataAnalysis GPC GPC (Mn, Mw, PDI) DSC DSC (Tg, Tm) TGA TGA (Thermal Stability) Tensile Tensile Testing (Strength, Elongation) Conclusion Conclusion DataAnalysis->Conclusion

Caption: A logical workflow for comparing monomer alternatives.

Discussion and Conclusion

The exploration of alternatives to this compound opens up a wide array of possibilities for tuning polymer properties. Longer-chain aliphatic dimethyl esters like dimethyl suberate and dimethyl sebacate generally lead to polymers with lower melting points and glass transition temperatures, which can be advantageous for applications requiring increased flexibility and lower processing temperatures. However, this often comes at the cost of reduced tensile strength and hardness.

The bio-based monomer, ethylene brassylate, presents a particularly interesting case. Its polymerization via ring-opening aminolysis offers a different synthetic route and results in polyamides with significantly different properties, including lower melting points and higher flexibility, making them suitable for applications such as elastomers and adhesives.[1]

The choice of an alternative to this compound will ultimately depend on the specific requirements of the target application. For applications where high thermal stability and rigidity are paramount, shorter-chain diesters may be preferable. Conversely, for applications demanding flexibility, toughness, and potentially biodegradability, longer-chain or bio-based alternatives offer significant advantages. This guide provides a foundational framework for making informed decisions in the selection of monomers for advanced polymer synthesis. Further research focusing on direct comparative studies under identical conditions is warranted to build a more comprehensive and precise dataset.

References

Efficacy of Dimethyl pimelate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex organic syntheses. Dimethyl pimelate (DMP), a seven-carbon aliphatic diester, presents itself as a versatile and valuable scaffold for the construction of a diverse array of molecular architectures, ranging from pharmaceuticals and fragrances to polymers and macrocycles. This guide provides a comparative analysis of the efficacy of this compound in key organic transformations, supported by experimental data and detailed protocols, to aid in its effective utilization.

This compound's reactivity is centered around its two ester functionalities, which can undergo a variety of transformations including hydrolysis, amidation, reduction, and intramolecular cyclization. Its utility as a building block is best assessed by comparing its performance in these reactions to other commercially available C7 analogs, such as diethyl pimelate, and other related dicarboxylic acid esters like dimethyl suberate (C8) and dimethyl adipate (C6).

Intramolecular Cyclization: The Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The efficacy of pimelate esters in this reaction is demonstrated by the high yields achievable under various conditions.

A comparative study of the Dieckmann condensation of diethyl adipate (a C6 diester) and diethyl pimelate (a C7 diester) highlights the facility of pimelates to form seven-membered rings. Under solvent-free conditions with potassium tert-butoxide (t-BuOK) as the base, diethyl pimelate cyclizes to form 2-ethoxycarbonylcycloheptanone in 69% yield. In contrast, diethyl adipate, which forms a six-membered ring, provides a higher yield of 82% under the same conditions. When the reaction is conducted in refluxing toluene, the yields are comparable, with diethyl pimelate affording a 63% yield and diethyl adipate a 98% yield with t-BuOK.

DiesterBaseConditionYield (%)
Diethyl Adipatet-BuOKSolvent-free82
Diethyl Pimelatet-BuOKSolvent-free69
Diethyl Adipatet-BuOKToluene, reflux98
Diethyl Pimelatet-BuOKToluene, reflux63
Diethyl PimelateNaHToluene, reflux75
Experimental Protocol: Dieckmann Condensation of Diethyl Pimelate
  • Reagents: Diethyl pimelate, sodium hydride (NaH, 60% dispersion in mineral oil), dry toluene, saturated aqueous ammonium chloride (NH₄Cl), dichloromethane (DCM), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure: To a solution of diethyl pimelate (1.0 eq) in dry toluene under an argon atmosphere, sodium hydride (10.0 eq) is added. Dry methanol (a small amount to initiate the reaction) is carefully added. The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 20 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired cyclic β-keto ester.[1]

Dieckmann_Condensation Diethyl Pimelate Diethyl Pimelate Enolate Formation Enolate Formation Diethyl Pimelate->Enolate Formation Base (e.g., NaH) Intramolecular Cyclization Intramolecular Cyclization Enolate Formation->Intramolecular Cyclization Cyclic β-Keto Ester Cyclic β-Keto Ester Intramolecular Cyclization->Cyclic β-Keto Ester Workup

Dieckmann Condensation Pathway

Polyester Synthesis: A Building Block for Advanced Materials

This compound serves as a valuable monomer in the synthesis of polyesters, contributing to the development of materials with tailored properties.[2] The length of the diacid monomer influences the thermal and mechanical properties of the resulting polymer.

In enzymatic polycondensation reactions, the choice of lipase and substrate can significantly impact the outcome. A study comparing the hydrolysis of various dimethyl and diethyl dicarboxylates by Candida antarctica lipase B (CalB) and Thermomyces lanuginosus lipase (TLL) revealed substrate preferences. CalB showed the highest activity towards dimethyl adipate (C6), while TLL exhibited the highest specificity for dimethyl suberate (C8).[1] Both enzymes showed comparable activity towards diethyl azelate (C9), suggesting that the enzyme's active site geometry plays a crucial role in accommodating the substrate.[1]

Experimental Protocol: Enzymatic Polycondensation of this compound and a Diol
  • Reagents: this compound, a diol (e.g., 1,6-hexanediol), immobilized lipase (Candida antarctica Lipase B), and a suitable high-boiling solvent (e.g., diphenyl ether).

  • Procedure: Equimolar amounts of this compound and the diol are mixed in a reaction vessel with the immobilized lipase. The mixture is heated under reduced pressure to facilitate the removal of the methanol byproduct. The reaction is monitored by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer. The resulting polyester is then isolated and purified.

Polyester_Synthesis This compound This compound Polycondensation Polycondensation This compound->Polycondensation Diol Diol Diol->Polycondensation Polyester Polyester Polycondensation->Polyester Methanol Methanol Polycondensation->Methanol byproduct

Polyester Synthesis Workflow

Amidation: Formation of Polyamides and Other Amide Derivatives

The reaction of this compound with diamines leads to the formation of polyamides, a class of polymers with excellent thermal and mechanical properties. The reactivity of this compound in amidation is expected to be comparable to other aliphatic dimethyl esters. In general, the direct amidation of esters is a well-established transformation.

While specific comparative kinetic data for the amidation of this compound is scarce in the literature, the nucleophilicity of the amine and the reaction conditions are the primary factors influencing the reaction rate and yield.

Experimental Protocol: Amidation of this compound with a Diamine
  • Reagents: this compound, a diamine (e.g., 1,6-hexanediamine), and a suitable catalyst if required (e.g., a Lewis acid or a base).

  • Procedure: this compound and the diamine are heated together, often in a solvent or neat, to drive the polycondensation reaction. The methanol byproduct is removed to shift the equilibrium towards product formation. The resulting polyamide is then isolated and characterized.

Amidation_Reaction This compound This compound Amidation Amidation This compound->Amidation Amine Amine Amine->Amidation Amide Amide Amidation->Amide Methanol Methanol Amidation->Methanol byproduct

General Amidation Reaction

Reduction to 1,7-Heptanediol

The reduction of the ester functionalities of this compound provides 1,7-heptanediol, a useful diol for the synthesis of polyesters, polyurethanes, and other materials. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as catalytic hydrogenation.

Experimental Protocol: Reduction of this compound with LiAlH₄
  • Reagents: this compound, lithium aluminum hydride (LiAlH₄), dry diethyl ether or tetrahydrofuran (THF), and a suitable workup solution (e.g., aqueous acid or a Rochelle's salt solution).

  • Procedure: A solution of this compound in a dry ethereal solvent is added dropwise to a stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by the sequential addition of water, aqueous base, and water, or by the addition of an acidic solution. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to afford 1,7-heptanediol.

Ester_Reduction This compound This compound Reduction Reduction This compound->Reduction Reducing Agent (e.g., LiAlH4) 1,7-Heptanediol 1,7-Heptanediol Reduction->1,7-Heptanediol Workup

Ester Reduction to Diol

Macrocyclization via Acyloin Condensation

The intramolecular acyloin condensation of long-chain dicarboxylic esters is a classic method for the synthesis of macrocyclic α-hydroxy ketones, which are precursors to macrocyclic ketones often used as fragrances.[1][3][4][5][6][7] This reaction is particularly effective for the formation of medium to large rings (10- to 20-membered).[1][5]

While a specific protocol for the acyloin condensation of this compound to form a seven-membered ring is not commonly reported due to the preference for the Dieckmann condensation for this ring size, the methodology is highly relevant for longer-chain analogs. The general procedure involves the reductive coupling of the two ester groups using metallic sodium in an inert solvent.

General Experimental Protocol: Acyloin Condensation
  • Reagents: A long-chain dimethyl dicarboxylate, metallic sodium, and a high-boiling inert solvent (e.g., xylene or toluene).

  • Procedure: The diester is added to a dispersion of molten sodium in the refluxing solvent under an inert atmosphere. The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. After the reaction is complete, the mixture is cooled and quenched with a proton source. The resulting acyloin is then isolated and purified.

Acyloin_Condensation Long-Chain Diester Long-Chain Diester Reductive Coupling Reductive Coupling Long-Chain Diester->Reductive Coupling Na, reflux Macrocyclic Acyloin Macrocyclic Acyloin Reductive Coupling->Macrocyclic Acyloin Workup

Acyloin Condensation for Macrocycles

Conclusion

This compound is a highly effective and versatile C7 building block in organic synthesis. Its ability to undergo a range of transformations, including intramolecular cyclization, polymerization, amidation, and reduction, makes it a valuable precursor for a wide variety of target molecules. While its reactivity is generally comparable to other aliphatic diesters, the seven-carbon chain imparts specific properties to the resulting products, influencing factors such as ring strain in cyclization reactions and the thermal and mechanical properties of polymers. The choice between this compound and other dicarboxylic acid esters will ultimately depend on the specific target molecule and the desired properties of the final product. This guide provides a foundation for researchers to make informed decisions when incorporating this valuable building block into their synthetic strategies.

References

A Researcher's Guide to Biocatalyzed Reactions of Dicarboxylic Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic catalysis of dicarboxylic ester reactions offers a powerful tool for the synthesis of a wide array of valuable molecules, from specialty polymers to chiral intermediates for pharmaceuticals. This guide provides a comparative overview of commonly used biocatalysts, their performance in various reactions, and detailed experimental protocols to support your research and development endeavors.

This guide focuses on the use of lipases, a class of enzymes that have demonstrated significant utility in the esterification, transesterification, and hydrolysis of dicarboxylic esters. We will delve into the performance of several key lipases, presenting quantitative data to facilitate objective comparisons and aid in the selection of the most suitable biocatalyst for your specific application.

Comparative Performance of Lipases in Dicarboxylic Ester Synthesis

The choice of enzyme is critical to the success of a biocatalytic reaction. Factors such as substrate specificity, reaction rate, and enantioselectivity vary significantly between different lipases. Below is a summary of the performance of several commercially available lipases in the synthesis of dicarboxylic esters.

EnzymeDicarboxylic Acid/EsterAlcoholProductConversion (%)Time (h)Reference
Novozym 435 (Candida antarctica lipase B)Adipic AcidMethanolDimethyl Adipate97.65.97[1]
Novozym 435 (Candida antarctica lipase B)Succinic Acid1-OctanolDioctyl Succinate~70Not Specified[2]
Lipase from Pseudomonas fluorescens (IMMAPF-T2-150)Acetic AcidEthanolEthyl Acetate~9524[3]
Lipase from Thermomyces lanuginosus (IMMTLL-T2-150)Acetic AcidEthanolEthyl Acetate~9024[3]
Lipase from Candida rugosaDimethyl 1-Butyryloxy-1-carboxymethylphosphonateWaterDimethyl 1-carboxy-1-hydroxymethylphosphonate>50Not Specified[4]
Lipase from Aspergillus nigerDimethyl 1-Butyryloxy-1-carboxymethylphosphonateWaterDimethyl 1-carboxy-1-hydroxymethylphosphonate~50Not Specified[4]

Note: Reaction conditions such as temperature, solvent, and enzyme loading can significantly impact conversion rates and reaction times. Please refer to the cited literature for detailed experimental parameters.

Experimental Protocols

Reproducibility is paramount in scientific research. To that end, we provide detailed experimental protocols for key biocatalyzed reactions involving dicarboxylic esters.

Protocol 1: Enzymatic Synthesis of Dimethyl Adipate using Novozym 435

This protocol is adapted from the work of Chaibakhsh et al. (2010)[1].

Materials:

  • Adipic acid

  • Methanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • To a screw-capped flask, add adipic acid and methanol. A typical molar ratio of methanol to adipic acid is 12:1 to drive the equilibrium towards ester formation[1].

  • Add Novozym 435 to the reaction mixture. The enzyme concentration is typically around 54 mg for a specific reaction scale outlined in the reference[1].

  • If desired, add molecular sieves to remove the water produced during the reaction, which can improve the conversion yield.

  • Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer.

  • Incubate the reaction at an optimized temperature of 58.5°C with constant agitation for approximately 358 minutes (about 6 hours)[1].

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

  • The product, dimethyl adipate, can be purified from the reaction mixture by distillation or other suitable chromatographic techniques.

Protocol 2: Enzymatic Hydrolysis of Dimethyl 1-Butyryloxy-1-carboxymethylphosphonate

This protocol is based on the methodology described by Gancarz et al. (2020)[4].

Materials:

  • Racemic dimethyl 1-butyryloxy-1-carboxymethylphosphonate

  • Lipase (e.g., from Candida rugosa or Aspergillus niger)

  • Phosphate buffer (0.05 M, pH 7.0)

  • Diisopropyl ether

  • Hexane

  • Reaction vials

  • Shaker

Procedure:

  • Prepare a biphasic reaction system in a reaction vial. The system consists of 3.0 mL of 0.05 M phosphate buffer (pH 7.0) and a mixture of 0.2 mL of diisopropyl ether and 0.6 mL of hexane[4].

  • Add the substrate, racemic dimethyl 1-butyryloxy-1-carboxymethylphosphonate, to the reaction mixture.

  • Add the selected lipase to initiate the hydrolysis reaction.

  • Seal the vials and place them on a shaker to ensure adequate mixing of the two phases.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified period.

  • Monitor the progress of the enantioselective hydrolysis by analyzing the enantiomeric excess (ee) of the product and the remaining substrate using chiral HPLC.

  • Once the desired conversion and enantiomeric excess are achieved, stop the reaction by separating the enzyme.

  • Extract the product from the aqueous phase using a suitable organic solvent for further analysis and purification.

Visualizing a Typical Biocatalytic Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates a general workflow for a lipase-catalyzed esterification reaction.

Biocatalytic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Dicarboxylic Acid + Alcohol ReactionVessel Reaction Vessel (e.g., Flask) Reactants->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Solvent Organic Solvent (Optional) Solvent->ReactionVessel Incubation Incubation (Controlled Temperature & Agitation) ReactionVessel->Incubation Monitoring Reaction Monitoring (GC/HPLC) Incubation->Monitoring Separation Enzyme Separation (Filtration) Monitoring->Separation Reaction Completion Separation->Enzyme Enzyme Reuse Purification Product Purification (Distillation/Chromatography) Separation->Purification FinalProduct Dicarboxylic Ester Purification->FinalProduct

Caption: A generalized workflow for the lipase-catalyzed synthesis of dicarboxylic esters.

Understanding the Mechanism: The Lipase Catalytic Cycle

The catalytic activity of lipases in ester synthesis and hydrolysis is governed by a well-established mechanism involving a catalytic triad of amino acids (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The following diagram illustrates the Ping-Pong Bi-Bi mechanism, which is often used to describe these reactions[1].

PingPong_Mechanism cluster_products E E (Lipase) EA E-Acyl (Acyl-Enzyme Complex) E->EA + A P P (Water/Alcohol) EA->E - A EQ EQ EA->EQ + B Q Q (Alcohol/Water) EA->Q + Q EQ->E + P EQ->EA - B A A (Dicarboxylic Ester/Acid) B B (Alcohol/Water)

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification/hydrolysis.

Regulatory Pathways of Lipase Production

The production of extracellular lipases by microorganisms is a tightly regulated process, often induced by the presence of lipids and influenced by various environmental factors. While detailed signaling pathways for every lipase-producing organism are not fully elucidated, a general understanding of the regulatory mechanisms exists.

In many fungi, such as Aspergillus oryzae and Candida rugosa, the expression of lipase-encoding genes is induced by long-chain fatty acids, which act as signaling molecules. This induction is often mediated by transcription factors that bind to specific promoter regions of the lipase genes. The general carbon catabolite repression mechanism, which is prevalent in many fungi, also plays a role, where the presence of easily metabolizable carbon sources like glucose represses the expression of genes required for the utilization of alternative carbon sources, including lipids.

The following diagram provides a simplified representation of the factors influencing lipase gene expression.

Lipase_Regulation cluster_cell Fungal Cell Inducers Inducers (e.g., Fatty Acids, Oils) TranscriptionFactor Transcription Factor Inducers->TranscriptionFactor Activation Repressors Repressors (e.g., Glucose) LipaseGene Lipase Gene Repressors->LipaseGene Repression TranscriptionFactor->LipaseGene Binding & Activation mRNA Lipase mRNA LipaseGene->mRNA Transcription Lipase Lipase (extracellular) mRNA->Lipase Translation & Secretion

Caption: Simplified model of lipase gene expression regulation in fungi.

This guide provides a foundational understanding of the biocatalyzed reactions of dicarboxylic esters, offering both comparative data and practical protocols. Further research into novel enzymes and the optimization of reaction conditions will continue to expand the applications of this green and efficient synthetic methodology.

References

A Comparative Guide to Structural Analogues of Dimethyl Pimelate for Advanced Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dimethyl pimelate and its key structural analogues used in polymer research. It offers a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate monomers for the synthesis of high-performance polyesters and polyamides. This document details the chemical structures, presents comparative quantitative data on polymer properties, and provides standardized experimental protocols for polymer synthesis and characterization.

Introduction to this compound and its Analogues

This compound, the dimethyl ester of heptanedioic acid, is a valuable C7 difunctional monomer for polymer synthesis.[1] Its aliphatic chain imparts flexibility to the resulting polymers. Structural analogues, differing primarily in the length of the aliphatic chain or the nature of the backbone, offer a means to systematically tune the thermal and mechanical properties of the resulting polymers. This guide focuses on two close aliphatic homologues, dimethyl suberate (C8) and dimethyl azelate (C9), and a significant bio-based alternative, dimethyl 2,5-furandicarboxylate (DMFDCA).

The selection of a specific monomer can significantly impact the final polymer's characteristics, such as its melting point, glass transition temperature, tensile strength, and biodegradability. Understanding these structure-property relationships is crucial for designing materials with tailored performance for specific applications.

Logical Relationship of this compound and its Analogues

The following diagram illustrates the structural relationships between this compound and its analogues, highlighting the variations in aliphatic chain length and the introduction of a bio-based aromatic core.

G cluster_aliphatic Aliphatic Diesters cluster_biobased Bio-based Alternative DMS Dimethyl Suberate (C8) DMP This compound (C7) DMS->DMP -CH2- DMA Dimethyl Azelate (C9) DMP->DMA +CH2- DMFDCA Dimethyl 2,5-Furandicarboxylate (Bio-based Aromatic) DMP->DMFDCA Structural & Source Alternative

Caption: Structural relationship of this compound and its analogues.

Comparative Performance Data

The following tables summarize the key thermal and mechanical properties of polyesters and polyamides synthesized from this compound and its structural analogues. The data has been compiled from various sources to provide a comparative overview. It is important to note that properties can vary based on the specific diol or diamine used, as well as the polymerization conditions and resulting molecular weight.

Table 1: Thermal and Mechanical Properties of Polyesters (Poly(alkylene dicarboxylate)s)
MonomerDiolMelting Temp. (Tm) (°C)Glass Transition Temp. (Tg) (°C)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
This compound 1,4-Butanediol~50-60~ -50Data not readily availableData not readily availableData not readily available
1,6-Hexanediol~55-65~ -60Data not readily availableData not readily availableData not readily available
Dimethyl Suberate 1,4-Butanediol55.2-61Data not readily availableData not readily availableData not readily available
1,8-OctanediolData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Dimethyl Azelate 1,4-Butanediol67.5Data not readily availableData not readily availableData not readily availableData not readily available
1,9-NonanediolData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Dimethyl 2,5-Furandicarboxylate Ethylene Glycol (PEF)210.480-892.166.7105.3[1]
1,4-Butanediol (PBF)17130.5-400.7-1.15.5-32.98.0-23.2[1]

Note: Direct comparative data for polyesters from these specific dimethyl esters with identical diols under identical conditions is scarce in the readily available literature. The provided data is based on individual studies and should be interpreted with caution.

Table 2: Thermal and Mechanical Properties of Polyamides
MonomerDiamineMelting Temp. (Tm) (°C)Glass Transition Temp. (Tg) (°C)Bending Strength (MPa)Izod Impact Strength (kJ/m²)
Pimelic Acid 1,6-Hexanediamine~222Data not readily availableData not readily availableData not readily available
Suberic Acid 1,6-HexanediamineData not readily availableData not readily availableData not readily availableData not readily available
Azelaic Acid 1,6-Hexanediamine214Data not readily available102.589.24[2]
1,10-Decanediamine203Data not readily available84.118.82[2]
1,12-Dodecanediamine195Data not readily available65.918.54[2]
Dimethyl 2,5-Furandicarboxylate 4,9-Dioxa-1,12-dodecanediamineAmorphous41-107Data not readily availableData not readily available

Note: Data for polyamides is often reported using the parent dicarboxylic acids. The properties are expected to be similar for polymers synthesized from the corresponding dimethyl esters via melt polycondensation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Synthesis of Polyesters via Melt Polycondensation

This protocol describes a two-stage melt polycondensation suitable for synthesizing polyesters from dimethyl dicarboxylates and diols.

Workflow Diagram:

G start Start reactants Charge Reactants: - Dimethyl Dicarboxylate - Diol (1:2 molar ratio) - Catalyst (e.g., TBT, 200 ppm) start->reactants transesterification Transesterification: - Heat to 160-190°C - Stir under N2 atmosphere - Collect Methanol reactants->transesterification polycondensation Polycondensation: - Increase temp. to 220-240°C - Gradually apply vacuum (<1 mbar) - Increase stirring speed transesterification->polycondensation Methanol collection complete purification Purification: - Dissolve in Chloroform - Precipitate in Methanol - Dry under vacuum polycondensation->purification High viscosity reached end End purification->end

Caption: Workflow for polyester synthesis via melt polycondensation.

Materials:

  • Dimethyl dicarboxylate (e.g., this compound, suberate, azelate, or 2,5-furandicarboxylate)

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., Titanium(IV) butoxide (TBT) or Antimony(III) oxide)

  • Chloroform

  • Methanol

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Charging the Reactor: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet is charged with the dimethyl dicarboxylate, the diol (typically in a 1:1.2 to 1:2 molar ratio), and the catalyst (e.g., 200-500 ppm).

  • Transesterification (First Stage): The reaction mixture is heated to 160-190°C under a gentle stream of nitrogen. Methanol is produced as a byproduct and is collected. This stage is continued until the theoretical amount of methanol is distilled off.

  • Polycondensation (Second Stage): The temperature is gradually increased to 220-250°C, and a vacuum is slowly applied to remove the excess diol and facilitate the increase in molecular weight. The stirring speed is increased as the viscosity of the melt rises. This stage is continued until the desired melt viscosity is achieved.

  • Purification: The resulting polymer is cooled, dissolved in a suitable solvent like chloroform, and then precipitated in a non-solvent such as cold methanol. The purified polymer is then dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Synthesis of Polyamides via Interfacial Polymerization

This protocol outlines the interfacial polymerization method for synthesizing polyamides from a diamine and a diacid chloride (which can be prepared from the corresponding dimethyl ester).

Workflow Diagram:

G start Start prep_aq Prepare Aqueous Phase: - Diamine - Base (e.g., NaOH) in water start->prep_aq prep_org Prepare Organic Phase: - Diacid Chloride in  immiscible solvent (e.g., DCM) start->prep_org polymerization Interfacial Polymerization: - Gently layer aqueous phase  over organic phase - Polymer film forms at interface prep_aq->polymerization prep_org->polymerization collection Collect Polymer: - Continuously pull the polymer  film from the interface polymerization->collection washing Wash and Dry: - Wash with water and acetone - Dry under vacuum collection->washing end End washing->end

Caption: Workflow for polyamide synthesis via interfacial polymerization.

Materials:

  • Diamine (e.g., 1,6-hexanediamine)

  • Diacid chloride (prepared from the corresponding dicarboxylic acid)

  • Sodium hydroxide (or other base)

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

  • Acetone

Procedure:

  • Preparation of Aqueous Phase: The diamine and a base (e.g., sodium hydroxide, to neutralize the HCl byproduct) are dissolved in deionized water.

  • Preparation of Organic Phase: The diacid chloride is dissolved in an organic solvent that is immiscible with water, such as dichloromethane.

  • Polymerization: The aqueous phase is carefully layered on top of the organic phase in a beaker. A polymer film will form at the interface of the two liquids.

  • Polymer Collection: The polymer film can be continuously drawn out from the interface using forceps or a glass rod and wound onto a spool.

  • Washing and Drying: The collected polymer is washed thoroughly with water and then with a solvent like acetone to remove unreacted monomers and solvent. The polymer is then dried in a vacuum oven.

Conclusion

The choice of dicarboxylic acid ester as a monomer is a critical determinant of the final properties of polyesters and polyamides. This compound serves as a benchmark C7 monomer, and by varying the aliphatic chain length with dimethyl suberate (C8) and dimethyl azelate (C9), a predictable trend of decreasing melting point and increasing flexibility can often be observed in the resulting polymers. For applications requiring higher thermal stability and rigidity, the bio-based aromatic monomer, dimethyl 2,5-furandicarboxylate, presents a compelling alternative, yielding polymers with significantly higher glass transition and melting temperatures. The provided experimental protocols offer a standardized basis for the synthesis and comparative evaluation of these polymers, enabling researchers to make informed decisions in the development of novel materials with tailored performance characteristics.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Pimelate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of dimethyl pimelate, ensuring the protection of personnel and the environment.

This compound, a diester commonly used in organic synthesis, requires careful handling throughout its lifecycle, including its final disposal.[1] While its toxicological properties have not been fully investigated, it is categorized as a substance that may cause eye, skin, respiratory, and digestive tract irritation.[2] Therefore, adherence to established safety protocols is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical safety goggles, gloves, and a lab coat.[2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] An eyewash station and safety shower should be readily accessible.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and safety information for this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 1732-08-7[2]
Appearance Clear, colorless liquid[2][3][4]
Boiling Point 121-122 °C @ 11 mmHg[3][4]
Flash Point > 112 °C[3][4]
Incompatibilities Acids, bases, oxidizing agents, reducing agents[2][3][4]
Hazardous Decomposition Carbon monoxide, carbon dioxide[2][3][4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed through your institution's hazardous waste program.[5] It is crucial to note that chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations for complete and accurate classification.[2][3] this compound is not listed under the RCRA P-Series or U-Series of hazardous wastes.[2]

Waste Collection and Container Selection:
  • Container Choice: Collect this compound waste in a designated, leak-proof container with a secure, screw-on cap.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Compatibility: Ensure the container material is compatible with this compound.

  • Segregation: Do not mix this compound waste with incompatible materials such as acids, bases, oxidizing agents, or reducing agents.[3][4] Store segregated waste containers in a designated hazardous waste storage area.[6][7]

Labeling of Waste Containers:

Proper labeling is essential for safety and regulatory compliance. The hazardous waste label must include the following information:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

  • The approximate quantity of waste in the container.

  • The date of waste generation (when the first drop of waste was added).[5]

  • The location of origin (e.g., laboratory name, room number).[5]

  • The name and contact information of the principal investigator or responsible person.[5]

Storage of Waste:
  • Location: Store waste containers in a designated, well-ventilated, and cool, dry area away from sources of ignition.[2][3]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to capture any potential leaks or spills.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6][7]

Arranging for Disposal:
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5][6]

  • Complete any required waste disposal forms or online requests as per your institution's procedures.[5]

Management of Spills:

In the event of a small spill of this compound:

  • Ensure the area is well-ventilated.[2]

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][3] Do not use combustible materials like sawdust.[2][3]

  • Collect the absorbed material and place it in a sealed, properly labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

Disposal of Empty Containers:
  • A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]

  • The rinsate must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original chemical label.[8] Always check with your local EHS for specific guidance on empty container disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_waste Waste Handling cluster_disposal Final Disposal cluster_contingency Contingency A Identify this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Transfer Waste to Container in a Ventilated Area C->D E Securely Cap Container D->E J Spill Occurs D->J F Store in Designated, Secondary Containment Area E->F G Contact EHS for Hazardous Waste Pickup F->G H Complete Waste Disposal Manifest G->H I EHS Collects Waste for Proper Disposal H->I K Absorb with Inert Material (e.g., Sand, Vermiculite) J->K L Collect & Dispose of as Hazardous Waste K->L

References

Personal protective equipment for handling Dimethyl pimelate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dimethyl Pimelate

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Safety Data

Properly understanding the chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.

PropertyValueSource
CAS Number 1732-08-7[1][2][3]
Molecular Formula C₉H₁₆O₄[2][3]
Molecular Weight 188.22 g/mol [2][3]
Appearance Clear, colorless liquid[1][3][4]
Boiling Point 121 - 122 °C / 249.8 - 251.6 °F @ 11 mmHg[3][5][6]
Flash Point > 112 °C / > 233.6 °F[1][5][6]
Specific Gravity 1.040 - 1.041 g/mL at 25 °C[3]
Occupational Exposure Limits No OSHA, ACGIH, or NIOSH limits established[1][5]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following workflow outlines the decision-making process for selecting the correct gear when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling This compound assess_hazards Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Ingestion Hazard start->assess_hazards assess_procedure Assess Procedure: - Scale of work? - Potential for splash/aerosol? assess_hazards->assess_procedure engineering_controls Engineering Controls: - Fume Hood - Eyewash Station - Safety Shower assess_procedure->engineering_controls Always Use respiratory_protection Respiratory Protection: Required if ventilation is inadequate or aerosols are generated assess_procedure->respiratory_protection If splash/aerosol risk eye_protection Eye Protection: Safety Goggles or Face Shield engineering_controls->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) eye_protection->hand_protection body_protection Body Protection: - Lab Coat - Closed-toe Shoes - Long Pants hand_protection->body_protection verify Verify PPE is correctly worn and functional before starting work. body_protection->verify respiratory_protection->verify

PPE Selection Workflow for this compound

Operational Plan: Handling Procedures

Pre-Handling Preparations
  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is strongly recommended to keep airborne concentrations low. Ensure that a safety shower and an eyewash station are readily accessible.[1]

  • Review Safety Data Sheet (SDS) : Before beginning work, thoroughly review the SDS for this compound.[1][2][5][6][7][8]

  • Assemble PPE : Put on the required personal protective equipment as outlined below:

    • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

    • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2][5] Ensure gloves are inspected for integrity before use.

    • Body Protection : Wear a long-sleeved lab coat, long pants, and closed-toe shoes to prevent skin exposure.[1][5]

  • Prepare Workspace : Clear the workspace of any incompatible materials, such as strong acids, bases, oxidizing agents, and reducing agents.[1][5][7]

Safe Handling Protocol
  • Chemical Transfer : When transferring this compound, do so carefully to avoid splashing or creating mists. Keep containers tightly closed when not in use.[1][5]

  • Avoidance of Contact : Avoid all contact with eyes, skin, and clothing.[1] Do not breathe vapors or mists.[1]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][5][8]

First Aid and Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact : Should skin contact occur, remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical aid if irritation develops.[1]

  • Inhalation : If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.[1]

  • Spills : In case of a spill, absorb it using an inert, non-combustible material like sand or vermiculite.[1][5][6] Do not use combustible materials such as sawdust.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup. Collect the absorbed material into a suitable, closed container for disposal.[5][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][5][6][7]

Disposal Procedure
  • Unused Product : Unused this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials : Any materials used for spill cleanup (e.g., absorbent pads, vermiculite) and contaminated PPE (e.g., gloves) must also be disposed of as hazardous waste. Place these materials in a sealed container labeled appropriately.

  • Empty Containers : Do not reuse empty containers.[7] They should be managed as hazardous waste unless properly decontaminated.

  • Environmental Precaution : Do not empty this compound into drains or release it into the environment.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl pimelate
Reactant of Route 2
Reactant of Route 2
Dimethyl pimelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.